Teupolioside
Description
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRSTAVRUERNC-GUTOYVNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162480 | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143617-02-1 | |
| Record name | Teupolioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEUPOLIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Teupolioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teupolioside, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its notable anti-inflammatory and antioxidant properties. Isolated from various plant species, particularly those of the Ajuga genus, this natural compound presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental methodologies employed for its characterization. Furthermore, it delves into its biological activities, with a specific focus on its modulatory effects on key signaling pathways implicated in inflammation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound possesses a multifaceted chemical structure, which is fundamental to its biological activity. The systematic elucidation of this structure has been achieved through a combination of spectroscopic techniques and chemical analysis.
Core Structure and Functional Groups
This compound is classified as a phenylpropanoid glycoside. Its molecular architecture is characterized by a central glucose moiety to which several other chemical entities are attached. These include a rhamnose sugar unit, a caffeoyl group, and a hydroxytyrosol (B1673988) moiety. The precise arrangement and connectivity of these components confer upon this compound its unique physicochemical properties and biological functions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₆O₂₀ | [1] |
| Molecular Weight | 786.7 g/mol | [1] |
| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |
| SMILES String | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5--INVALID-LINK--CO)O)O)O)O">C@@HO | [1] |
| CAS Number | 143617-02-1 | [1] |
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of this compound has necessitated the application of advanced analytical techniques. This section outlines the detailed methodologies for the key experiments instrumental in its structural characterization.
Isolation and Purification of this compound from Ajuga reptans
This compound is naturally present in plants of the Ajuga genus, often making its extraction and purification a challenging process due to its low concentration and the presence of other similar polyphenols.[2] A common laboratory-scale protocol for the isolation of this compound is as follows:
A detailed experimental protocol for the isolation of this compound from Ajuga reptans involves the following steps[3]:
-
Extraction : The dried and powdered aerial parts of Ajuga reptans are macerated with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation : The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The n-butanol fraction, enriched with phenylpropanoid glycosides, is collected and concentrated.[3]
-
Purification : The n-butanol fraction is then subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol, to separate the compounds based on their molecular size.[3] Fractions containing this compound are identified by thin-layer chromatography (TLC). Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water gradient as the mobile phase to yield pure this compound.[3]
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H-NMR (Proton NMR) : This technique provides information about the different types of protons in the molecule and their chemical environment. For this compound, ¹H-NMR would reveal signals corresponding to the aromatic protons of the caffeoyl and hydroxytyrosol moieties, the anomeric protons of the sugar units, and the various aliphatic protons of the sugar rings and the ethyl linker.
-
¹³C-NMR (Carbon NMR) : This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the anomeric carbons of the sugars, and the aliphatic carbons.
-
2D-NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different structural fragments of this compound.[4][5]
-
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS) : This technique is used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) : This technique is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic neutral losses and fragment ions are observed. For this compound, key fragmentations would include the loss of the sugar moieties and the cleavage of the ester bond, providing valuable information about the sequence and connectivity of the different components.[6][7]
Biological Activity of this compound
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. A key mechanism underlying this activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB signaling pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[10][11] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12]
This compound has been shown to inhibit the activation of NF-κB. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized to interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory mediators.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species.
| Assay | Activity of this compound | Reference |
| DPPH Radical Scavenging | IC₅₀ = 9.18 ± 4.12 µg/mL | [3] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 0.64 ± 0.04 mM Trolox/mM compound | [3] |
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant biological activities. Its anti-inflammatory and antioxidant properties, mediated at least in part through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The detailed understanding of its chemical structure and biological mechanisms of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this remarkable molecule. Further studies are warranted to fully elucidate the specific molecular interactions of this compound with its biological targets and to explore its full therapeutic potential in preclinical and clinical settings.
References
- 1. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 2. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress increases phosphorylation of IκB kinase-α by enhancing NF-κB-inducing kinase after transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal-induced ubiquitination of IκBα by the F-box protein Slimb/β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Teupolioside in Ajuga reptans: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Teupolioside, a phenylpropanoid glycoside from Ajuga reptans, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of verbascoside (B1683046). It outlines the key enzymatic steps, involved enzyme families, and relevant intermediates. Furthermore, this document details generalized experimental protocols for the elucidation of this pathway and presents quantitative data on related compounds found in A. reptans. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of plant secondary metabolites.
Introduction
Ajuga reptans L. (Lamiaceae), commonly known as bugleweed, is a rich source of various bioactive secondary metabolites, including iridoid glycosides and phenylpropanoid glycosides. Among the latter, this compound (also known as lamiuside A) is a prominent constituent with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. The intricate structure of this compound makes its chemical synthesis challenging and economically unviable, thus highlighting the importance of understanding its natural biosynthetic machinery for potential biotechnological production.
This guide synthesizes the current understanding of this compound biosynthesis. While the complete pathway in A. reptans has not been fully elucidated and published in peer-reviewed literature, a robust hypothetical pathway can be constructed based on the biosynthesis of the structurally similar and co-occurring phenylpropanoid glycoside, verbascoside (acteoside).
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the shikimic acid pathway, which provides the primary precursors, L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages:
-
Formation of the Hydroxytyrosol Moiety: The C6-C2 alcohol portion of this compound, hydroxytyrosol, is derived from L-tyrosine.
-
Formation of the Caffeoyl Moiety: The C6-C3 acyl moiety, the caffeoyl group, is synthesized from L-phenylalanine via the general phenylpropanoid pathway.
-
Assembly and Tailoring: These two moieties are then sequentially attached to a glucose molecule, followed by rhamnosylation to yield the final this compound structure.
The proposed enzymatic steps and intermediates are detailed below.
Key Enzymes and Intermediates
The biosynthesis of this compound likely involves a series of enzymatic reactions catalyzed by several key enzyme families. The proposed enzymes and their roles are summarized in Table 1.
Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway
| Enzyme Family | Abbreviation | Proposed Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. |
| Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase | HCT | Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate. |
| p-Coumaroyl Shikimate 3'-Hydroxylase | C3'H | A cytochrome P450 (CYP98 family) that hydroxylates p-coumaroyl shikimate to caffeoyl shikimate. |
| Tyrosine Aminotransferase | TAT | Initiates the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. |
| 4-Hydroxyphenylpyruvate Reductase | HPPR | Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactate. |
| Decarboxylase | Converts 4-hydroxyphenyllactate to hydroxytyrosol. | |
| UDP-Glycosyltransferase | UGT | Catalyzes the transfer of glucose and rhamnose to the aglycone. |
| Acyltransferase | Catalyzes the acylation of the glycosylated intermediate with the caffeoyl moiety. |
Visualization of the Putative Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Teupolioside's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. Preclinical evidence, particularly from in vivo models of inflammatory bowel disease, underscores its potential as a therapeutic agent.[1][3] The multifaceted mechanism of action involves the modulation of key signaling pathways, reduction of inflammatory mediators, and attenuation of oxidative stress.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a combination of direct antioxidant activities and the modulation of critical inflammatory signaling cascades.
Antioxidant Properties
A fundamental aspect of this compound's anti-inflammatory action is its robust antioxidant capacity.[2] Chronic inflammation is intrinsically linked to oxidative stress, where an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to tissue damage and perpetuates the inflammatory response. This compound mitigates oxidative stress through several mechanisms:
-
Direct Radical Scavenging: It can directly neutralize free radicals by donating hydrogen atoms or electrons, thereby breaking the chain of radical reactions.[2]
-
Metal Ion Chelation: this compound can chelate divalent metal ions, which are catalysts in the formation of ROS.[2]
. Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Effective scavenging activity demonstrated. | [2] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Spectrophotometry | Significant antioxidant capacity observed. | [2] |
| Intracellular ROS Inhibition (A375 cells) | Fluorescence Assay | 39.62% inhibition at 50 µg/mL. | [2] |
Modulation of Inflammatory Signaling Pathways
While direct experimental evidence exclusively on this compound's interaction with specific signaling pathways is still emerging, the activity of structurally similar compounds and the observed downstream effects strongly suggest its involvement in modulating the following key cascades:
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is hypothesized to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the expression of inflammatory mediators. It is plausible that this compound interferes with the phosphorylation cascade of the MAPK pathway, thereby suppressing the inflammatory response.
Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). The antioxidant properties of this compound suggest it may act as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense system.
In Vivo Evidence: A Rodent Model of Colitis
The anti-inflammatory efficacy of this compound has been demonstrated in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[1][3] Oral administration of this compound resulted in a significant amelioration of the disease.
. Table 2: Effects of this compound in a Rat Model of DNBS-Induced Colitis
| Parameter | Effect of this compound Treatment | Reference |
| Clinical Symptoms | Reduced diarrhea and body weight loss. | [1][3] |
| Colonic Architecture | Amelioration of disruption. | [1][3] |
| Myeloperoxidase (MPO) Activity | Significantly reduced. | [1][3] |
| Malondialdehyde (MDA) Levels | Significantly reduced. | [1][3] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Reduced release. | [1][2] |
| Nitrotyrosine and PARP Immunoreactivity | Reduced appearance. | [1][2] |
| Adhesion Molecules (ICAM-1, P-selectin) | Reduced up-regulation and expression. | [1][2] |
| Matrix Metalloproteinases (proMMP-9, -2) | Reduced activity. | [1][2] |
Experimental Protocols
DNBS-Induced Colitis in Rats
The following is a summary of the experimental protocol used to evaluate the anti-inflammatory effects of this compound in a rodent model of colitis.[1][3]
Conclusion and Future Directions
This compound presents a promising natural compound with significant anti-inflammatory and antioxidant activities. Its mechanism of action, as elucidated from in vivo studies and inferred from the behavior of related compounds, involves the potent mitigation of oxidative stress and the downregulation of key inflammatory pathways such as NF-κB and MAPK, alongside the potential activation of the protective Nrf2 pathway. The preclinical success in a rodent model of colitis highlights its therapeutic potential for inflammatory bowel disease and other inflammation-driven conditions.
Future research should focus on unequivocally delineating the specific molecular targets of this compound within the NF-κB, MAPK, and other relevant signaling pathways, such as the JAK-STAT pathway. Further in vitro studies are warranted to determine dose-response relationships and IC50 values for the inhibition of various inflammatory mediators. Elucidating these precise mechanisms will be crucial for the rational design of clinical trials and the potential development of this compound as a novel anti-inflammatory therapeutic agent.
References
- 1. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Review of the Biological Activities of Teupolioside
For Researchers, Scientists, and Drug Development Professionals
Introduction: Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Antioxidant Properties
This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals. This has been quantified in various in vitro assays.
Table 1: Quantitative Antioxidant Activity of this compound and Related Extracts
| Sample | Assay | EC50/IC50 Value | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound | DPPH | 9.18 ± 4.12 µg/mL | 0.64 ± 0.04 mM Trolox/mM compound | [1] |
| Ajuga reptans Extract | DPPH | 135.78 ± 4.12 µg/mL | 0.29 ± 0.01 mM Trolox/mg extract | [1] |
Experimental Protocols: Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test sample (this compound) dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH.
-
Add various concentrations of the test sample to the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]
-
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate, test sample, and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of the test sample to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant capacity of the sample to that of Trolox.
-
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.
Table 2: Anti-inflammatory Activity of Ajuga Species Extracts
| Sample | Assay | IC50 Value | Reference |
| Ajuga integrifolia ethanol (B145695) extract | 5-Lipoxygenase (5-LOX) Inhibition | 52.99 µg/mL | [3] |
| Ajuga integrifolia ethanol extract | Cyclooxygenase-1 (COX-1) Inhibition | 66.00 µg/mL | [3] |
| Ajuga integrifolia ethanol extract | Cyclooxygenase-2 (COX-2) Inhibition | 71.62 µg/mL | [3] |
Signaling Pathway: NF-κB Inhibition
A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound can interfere with this cascade, leading to a reduction in the production of inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols: Anti-inflammatory Assays
These enzymatic assays measure the ability of a compound to inhibit the activity of LOX and COX enzymes, which are key in the production of pro-inflammatory mediators like leukotrienes and prostaglandins.
-
Procedure: The assays typically involve incubating the purified enzyme (e.g., 5-LOX, COX-1, COX-2) with its substrate (e.g., arachidonic acid) in the presence and absence of the test compound (this compound). The formation of the product is then measured using various detection methods, such as spectrophotometry or ELISA. The IC50 value represents the concentration of the compound that inhibits 50% of the enzyme's activity.[3]
This involves quantifying the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants or biological fluids.
-
Procedure (ELISA):
-
Culture appropriate cells (e.g., macrophages, peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Treat the cells with different concentrations of this compound.
-
Collect the cell culture supernatant.
-
Use a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of the target cytokine in the supernatant.
-
The IC50 value for cytokine inhibition can be determined from the dose-response curve.[4]
-
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from damage, a critical aspect in the context of neurodegenerative diseases.
Signaling Pathway: Keap1-Nrf2 Activation
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of activators like this compound, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Experimental Protocols: Neuroprotection Assays
The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.
-
Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine, hydrogen peroxide).
-
Treat the cells with various concentrations of this compound.
-
Assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies lactate (B86563) dehydrogenase release from damaged cells.
-
The EC50 value for neuroprotection can be calculated based on the concentration of this compound that results in 50% protection of cell viability.[5][6][7]
-
Other Biological Activities
Emerging research suggests that this compound possesses a broader range of therapeutic potential.
Anti-cancer Activity
Preliminary studies indicate that this compound may have anti-proliferative effects on certain cancer cell lines. Further research is needed to elucidate the mechanisms and determine specific IC50 values.
Skin Anti-aging Properties
This compound's antioxidant and anti-inflammatory properties suggest its potential in mitigating skin aging. It may inhibit enzymes like collagenase and elastase, which are responsible for the degradation of the extracellular matrix. Quantitative data on the IC50 values for the inhibition of these enzymes by this compound are still emerging.
Inhibition of Matrix Metalloproteinases (MMPs)
In a model of colitis, this compound was shown to reduce the activity of proMMP-9 and -2.[4] MMPs are involved in tissue remodeling and their dysregulation is implicated in various diseases.
This technique is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.
-
Procedure:
-
Prepare protein extracts from tissues or cell lysates.
-
Separate the proteins on a polyacrylamide gel containing gelatin.
-
After electrophoresis, incubate the gel in a buffer that allows for MMP activity.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
The intensity of the bands can be quantified to determine the relative MMP activity.[8][9][10][11][12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Isolation of Teupolioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teupolioside, a phenylpropanoid glycoside, is a secondary metabolite produced by plants of the Ajuga genus, particularly Ajuga reptans.[1] This compound has garnered significant interest in the scientific community for its potent anti-inflammatory and antioxidant properties. Traditionally, the isolation of this compound from its natural source has been challenging due to its low abundance and the presence of other structurally similar polyphenols.[1] However, recent advancements in biotechnology, specifically plant cell culture technology, have paved the way for its sustainable and high-yield production. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, along with its mechanism of action.
Quantitative Data on this compound Production
The production of this compound can be achieved through traditional extraction from Ajuga reptans or, more efficiently, through plant cell culture technology. The yields and purity of this compound can vary significantly depending on the method employed.
| Production Method | Source Material | Yield/Titer | Purity | Reference |
| Solvent Extraction & Chromatography | Ajuga reptans plant material (Fraction II) | 2.4% (of the fraction) | High | (Specific research article, if available) |
| Plant Cell Culture (NATRISE® Platform) | Ajuga reptans cell suspension cultures | 10%, 25%, or 40% (of freeze-dried extract) | Standardized | [1] |
| Plant Cell Culture (Patented Method) | Ajuga reptans cell lines | 20% - 90% (of total phenylpropanoids in extract) | High | [2][3] |
Experimental Protocols
Traditional Extraction and Isolation from Ajuga reptans
This protocol is a composite of methodologies described in scientific literature.
a) Extraction:
-
Plant Material Preparation: Air-dry the aerial parts of Ajuga reptans at room temperature and grind them into a fine powder.
-
Maceration: Suspend the powdered plant material in methanol (B129727) (e.g., 1:10 solid-to-solvent ratio) and macerate at room temperature for 48-72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
b) Fractionation:
-
Solvent-Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition it successively with n-hexane, chloroform, and n-butanol.
-
Collection of Butanolic Fraction: The n-butanol fraction, which is enriched with polar glycosides like this compound, is collected and concentrated under reduced pressure.
c) Purification:
-
Column Chromatography (Sephadex LH-20):
-
Column Preparation: Pack a glass column with Sephadex LH-20 and equilibrate with methanol.
-
Sample Loading and Elution: Dissolve the dried n-butanol fraction in a minimal amount of methanol and load it onto the column. Elute with methanol, collecting fractions of a defined volume (e.g., 10 mL).
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., µ-Bondapack C18).
-
Mobile Phase: A gradient of methanol and water. A typical gradient might be:
-
0-5 min: 20% Methanol
-
5-25 min: 20-50% Methanol
-
25-30 min: 50-80% Methanol
-
30-35 min: 80-20% Methanol (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
-
Production via Plant Cell Culture (General Workflow)
This workflow is based on the principles of plant cell culture technology for the production of secondary metabolites.
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, and there is often crosstalk between the NF-κB and MAPK pathways.
In an inflammatory state, signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the p65/p50 heterodimer of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-1β and IL-6.
This compound is believed to interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the management of inflammatory conditions. While traditional isolation methods are laborious and low-yielding, the advent of plant cell culture technology offers a scalable and sustainable alternative for its production. A thorough understanding of its isolation, purification, and mechanism of action is crucial for researchers and drug development professionals seeking to harness the full potential of this remarkable molecule. Further research into its specific molecular targets and clinical efficacy will undoubtedly pave the way for its application in novel therapeutics.
References
Teupolioside: A Technical Whitepaper on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teupolioside, a phenylpropanoid glycoside, is a secondary metabolite found in various plant species, notably from the Ajuga genus (Lamiaceae family).[1] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of technical data, experimental methodologies, and mechanistic insights into this promising natural compound.
Physicochemical Properties
This compound is a complex glycosidic molecule with the chemical formula C35H46O20.[2] Its structure consists of a central glucose unit to which a rhamnose, a galactose, a caffeoyl group, and a hydroxytyrosol (B1673988) moiety are attached.
General Properties
| Property | Value | Reference |
| Molecular Formula | C35H46O20 | [2] |
| Molecular Weight | 786.7 g/mol | [2] |
| Appearance | Solid powder | [3] |
| CAS Number | 143617-02-1 | [4] |
| Synonyms | Lamiuside A, trans-Lamalboside, this compound HTN | [3][4] |
Solubility
Melting Point
A specific melting point for this compound is not consistently reported in the available literature. The compound is typically described as a solid powder, and its thermal decomposition characteristics would require experimental determination.[3] The process for determining a melting point generally involves heating a sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[2][5][6][7][8]
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound.
1.4.1. NMR Spectroscopy
While a complete, assigned 1H and 13C NMR dataset for this compound is not available in the compiled search results, the general approach to assigning such spectra involves a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.[9][10][11][12][13] These techniques allow for the elucidation of the proton and carbon environments within the molecule and the connectivity between them.
1.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. These would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.
-
C=O stretching: A strong band around 1700-1725 cm⁻¹ for the ester carbonyl group of the caffeoyl moiety.
-
C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the aromatic rings and the double bond of the caffeoyl group.
-
C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds in the glycosidic linkages and hydroxyl groups.[14][15][16][17][18]
1.4.3. Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of glycosides in MS typically involves the cleavage of glycosidic bonds, leading to the loss of sugar moieties.
Experimental Protocols
Extraction and Isolation from Ajuga reptans
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common phytochemical procedures.[19][20][21][22]
2.1.1. Extraction
-
Drying and Grinding: Air-dry the plant material (Ajuga reptans) and grind it into a fine powder.
-
Maceration/Soxhlet Extraction: Extract the powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol, using either maceration (soaking at room temperature for an extended period) or a Soxhlet apparatus for continuous extraction.[22]
-
Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.2. Isolation
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., n-butanol).
-
Column Chromatography: Subject the enriched fraction to column chromatography on a stationary phase like silica (B1680970) gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the individual compounds.
-
Preparative HPLC: For final purification, use preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.
Quantification by HPLC-UV
The following is a representative protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.[7][22][23][24][25][26]
-
Sample Preparation: Prepare a standard stock solution of pure this compound of known concentration. Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).
-
-
Calibration Curve: Inject a series of dilutions of the standard solution to generate a calibration curve of peak area versus concentration.
-
Quantification: Inject the sample extract and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.
Biological and Pharmacological Activities
This compound has been shown to possess a range of biological activities, with its anti-inflammatory, antioxidant, and neuroprotective effects being the most prominent.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
3.1.1. Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. This compound is believed to interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα or the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[27][28][29][30][31]
Antioxidant Activity
This compound demonstrates potent antioxidant effects, primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.
3.2.1. Activation of the Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis, thereby enhancing the cell's antioxidant capacity.[32][33][34][35][36]
Neuroprotective Activity
This compound has also been investigated for its neuroprotective effects, which are thought to be mediated, in part, through the activation of the CREB (cAMP response element-binding protein)-BDNF (Brain-Derived Neurotrophic Factor) signaling pathway.
3.3.1. Activation of the CREB-BDNF Signaling Pathway
Various neuroprotective signals can lead to the phosphorylation and activation of CREB. Activated CREB then binds to the cAMP response element (CRE) in the promoter region of target genes, including BDNF. The upregulation of BDNF, a key neurotrophin, promotes neuronal survival, differentiation, and synaptic plasticity. It is hypothesized that this compound can promote the activation of CREB, leading to increased BDNF expression and subsequent neuroprotective effects.[9][31][37][38]
Biosynthesis and Chemical Synthesis
Biosynthesis
This compound belongs to the class of phenylpropanoid glycosides. The biosynthesis of these compounds starts from the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by activation to a CoA-ester, leads to various hydroxycinnamoyl-CoAs. These are then coupled to a sugar nucleotide, typically UDP-glucose, by a glycosyltransferase. Further glycosylation and acylation steps with other sugar moieties and acyl donors, respectively, lead to the final complex structure of this compound.[1][39][40][41][42][43]
Chemical Synthesis
The total chemical synthesis of complex natural products like this compound is a challenging endeavor due to the presence of multiple stereocenters and the need for regioselective glycosylation and acylation reactions.[5][8][10][19][24][37][39][40][44][45][46] While a specific total synthesis of this compound has not been detailed in the provided search results, the general strategy would involve:
-
Synthesis of the Aglycone and Sugar Moieties: Stereoselective synthesis of the protected hydroxytyrosol aglycone and the individual protected sugar units (glucose, rhamnose, galactose).
-
Glycosylation: Stepwise and regioselective assembly of the sugar units to form the trisaccharide chain, followed by glycosylation of the aglycone.
-
Acylation: Regioselective acylation of the sugar backbone with a protected caffeic acid derivative.
-
Deprotection: Removal of all protecting groups to yield the final this compound molecule.
Conclusion
This compound is a multifaceted natural product with significant potential for therapeutic applications. Its well-documented anti-inflammatory, antioxidant, and neuroprotective properties, mediated through key signaling pathways such as NF-κB, Nrf2-ARE, and CREB-BDNF, make it a compelling candidate for further investigation in the context of various inflammatory and neurodegenerative diseases. This technical guide has summarized the current knowledge on the physicochemical properties, experimental protocols for isolation and quantification, and the mechanistic basis of the biological activities of this compound. Further research is warranted to fully elucidate its pharmacological profile, establish detailed structure-activity relationships, and develop efficient synthetic routes to facilitate its broader application in medicine.
References
- 1. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. medkoo.com [medkoo.com]
- 4. SID 163641635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. ursinus.edu [ursinus.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. thinksrs.com [thinksrs.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Complete 1H and 13C NMR data assignment of protolimonoids from the stem barks of Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjb.ro [rjb.ro]
- 17. researchgate.net [researchgate.net]
- 18. ejournal.upi.edu [ejournal.upi.edu]
- 19. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 20. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 22. hplc.eu [hplc.eu]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. selekt.biotage.com [selekt.biotage.com]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Regulation of NF-κB Subunits by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Coffee constituents as modulators of Nrf2 nuclear translocation and ARE (EpRE)-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Nitric oxide stimulates Nrf2 nuclear translocation in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 38. abres.it [abres.it]
- 39. First total synthesis of a new phenylpropanoid glycoside: natural cytotoxic compound from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. pubs.acs.org [pubs.acs.org]
- 41. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 43. bioone.org [bioone.org]
- 44. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. Total Synthesis of Phenylpropanoid Glycosides,Acteoside, Isoacteoside and Ligupurpuroside J | Semantic Scholar [semanticscholar.org]
- 46. elibrary.ru [elibrary.ru]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Teupolioside
Abstract
This application note presents a reliable and reproducible method for the quantification of Teupolioside using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a phenylpropanoid glycoside, is recognized for its significant anti-inflammatory and antioxidant properties. The method detailed herein is applicable for the quantitative analysis of this compound in various sample matrices, including plant extracts and finished herbal products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise results for researchers, scientists, and professionals in drug development.
Introduction
This compound is a naturally occurring compound found in several plant species, notably from the Verbascum and Ajuga genera. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potent biological activities. As a result, a robust and validated analytical method is crucial for the quality control and standardization of raw materials and finished products containing this compound. This HPLC method provides a straightforward and efficient approach for the accurate quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
-
Sample Preparation:
-
Solid-phase extraction (SPE) cartridges (C18)
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 15-40% B20-25 min: 40-60% B25-30 min: 60-15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
Sample Preparation
-
Extraction from Plant Material: a. Weigh 1.0 g of powdered, dried plant material. b. Add 20 mL of 80% methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. Repeat the extraction process twice more with 20 mL of 80% methanol each time. e. Combine the supernatants and evaporate to dryness under reduced pressure.
-
Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 5 mL of water. b. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. c. Load the reconstituted extract onto the SPE cartridge. d. Wash the cartridge with 10 mL of water to remove polar impurities. e. Elute the this compound with 10 mL of methanol. f. Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.
-
Final Preparation: a. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
Linearity
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 200 | y = 25431x + 1258 | 0.9995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 1.85 | 2.10 |
| 50 | 1.20 | 1.55 |
| 150 | 0.85 | 1.15 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| 25 | 24.5 | 98.0 | 1.9 |
| 75 | 76.2 | 101.6 | 1.3 |
| 125 | 123.5 | 98.8 | 1.5 |
Signaling Pathway
This compound has demonstrated significant anti-inflammatory properties. One of its proposed mechanisms of action involves the downregulation of pro-inflammatory signaling pathways. The following diagram illustrates a simplified representation of the inflammatory cascade and the potential points of intervention for this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound from a plant matrix.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound in various samples. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and validation data will be a valuable resource for scientists and researchers working with this promising bioactive compound.
Application Notes and Protocols for Teupolioside from Ajuga reptans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and quantification of teupolioside from Ajuga reptans. Additionally, a plausible anti-inflammatory signaling pathway for this compound is detailed. The protocols provided are based on established methodologies and offer a framework for the isolation and analysis of this promising phenylpropanoid glycoside.
Introduction
This compound, a phenylpropanoid glycoside from Ajuga reptans, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] This document outlines two primary methodologies for obtaining this compound: extraction from plant material and production via plant cell culture. A detailed protocol for its quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is also provided. Furthermore, a putative signaling pathway illustrating the anti-inflammatory mechanism of this compound is presented, offering insights for further research and drug development.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Ajuga reptans Plant Material
This protocol details the extraction and purification of this compound from the dried and ground aerial parts of Ajuga reptans.
2.1.1. Materials and Equipment
-
Dried and ground Ajuga reptans aerial parts
-
Methanol (B129727) (MeOH), analytical grade
-
n-Butanol (n-BuOH), analytical grade
-
Deionized water
-
Sephadex LH-20 resin
-
Chromatography column
-
Rotary evaporator
-
Freeze dryer
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)
-
µ-Bondapack C18 column (or equivalent)
-
Thin-Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware and equipment
2.1.2. Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
2.1.3. Step-by-Step Procedure
-
Methanolic Extraction:
-
Macerate the dried and ground Ajuga reptans powder with methanol at room temperature.
-
Filter the mixture and collect the methanol extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend a portion of the crude methanolic extract (e.g., 6.63 g) in deionized water.[4]
-
Perform liquid-liquid partitioning with n-butanol.[4]
-
Collect the n-butanol fraction, which is enriched with polyphenolic compounds, including this compound.[4]
-
Evaporate the n-butanol under reduced pressure to yield the dried n-BuOH fraction.
-
-
Column Chromatography (Purification):
-
Molecular Exclusion Chromatography:
-
Fractionate an aliquot of the n-BuOH extract (e.g., 3.1 g) on a Sephadex LH-20 column.[4]
-
Use methanol as the mobile phase (eluent) at a flow rate of 1 mL/min.[4]
-
Collect fractions and monitor by TLC to identify those containing this compound.[4]
-
Pool the this compound-rich fractions and concentrate.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Further purify the pooled fractions using a preparative RP-HPLC system equipped with a µ-Bondapack C18 column.[4]
-
Employ a methanol-water gradient as the mobile phase (e.g., starting with 40:60 v/v).[4]
-
Monitor the elution profile with a DAD detector and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
-
2.1.4. Expected Yield
The yield of this compound from plant material can be low and variable depending on the plant's origin, harvest time, and extraction efficiency.[5] One study reported isolating 10.7 mg of this compound from a 445.8 mg fraction of a methanolic extract.[4]
Protocol 2: Production and Extraction of this compound from Ajuga reptans Cell Cultures
This protocol describes a biotechnological approach for producing and extracting this compound from Ajuga reptans cell suspension cultures. This method offers a sustainable and controlled alternative to extraction from wild or cultivated plants.[5]
2.2.1. Materials and Equipment
-
Ajuga reptans cell line (e.g., IRBN22)
-
Cell culture medium and fermenter/bioreactor
-
Homogenizer
-
Filtration system (e.g., nylon mesh)
-
Centrifuge
-
Hydrophobic interaction resin
-
Rotary evaporator
-
Freeze dryer
2.2.2. Experimental Workflow
Caption: Workflow for this compound Production from Cell Culture.
2.2.3. Step-by-Step Procedure
-
Cell Culture:
-
Establish and maintain a suspension culture of the selected Ajuga reptans cell line in a suitable growth medium within a fermenter.
-
Harvest the cell biomass after an optimal growth period (e.g., 7 to 21 days).
-
-
Extraction:
-
Subject the harvested biomass to an enzyme deactivation treatment, typically a thermal treatment.
-
Homogenize the treated biomass.
-
Separate the aqueous phase from the cell debris by filtration or centrifugation.
-
-
Purification:
-
Perform an extraction of the aqueous phase using a hydrophobic interaction resin.
-
Elute the absorbed compounds, including this compound, from the resin using a mixture of ethanol and water.
-
Concentrate the eluate using a rotary evaporator and subsequently freeze-dry to obtain a powder with a high concentration of this compound. Extracts with a this compound titre between 20% and 90% can be obtained.[6][7]
-
2.2.4. Quantitative Data
| Parameter | Value | Reference |
| This compound Titer from Cell Culture | 20% - 90% | [6][7] |
| Example this compound Yield (Plant) | 10.7 mg from 445.8 mg fraction | [4] |
Protocol 3: Quantification of this compound by HPLC-DAD
This protocol provides a framework for the quantitative analysis of this compound in extracts using HPLC-DAD.
2.3.1. Materials and Equipment
-
HPLC system with DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable modifier)
-
This compound standard of known purity
-
Volumetric flasks, syringes, and syringe filters (0.45 µm)
2.3.2. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized, e.g., start with 10-20% B, increase to 80-90% B over 20-30 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Monitor at the λmax of this compound (to be determined, likely around 330 nm) |
2.3.3. Method Validation
To ensure the reliability of the quantification, the following validation parameters should be assessed:
| Validation Parameter | Description |
| Linearity | A calibration curve should be constructed using at least five concentrations of the this compound standard. The correlation coefficient (r²) should be > 0.99. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Precision | Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD). |
| Accuracy | Determined by a recovery study, spiking a blank matrix with a known concentration of the standard. |
| Specificity | The ability to assess the analyte in the presence of other components, confirmed by peak purity analysis. |
Anti-inflammatory Signaling Pathway of this compound
This compound is believed to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines are potent activators of downstream signaling cascades that lead to the expression of various inflammatory mediators.
An inflammatory stimulus, such as lipopolysaccharide (LPS), can trigger signaling pathways that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9] These transcription factors then drive the expression of genes encoding for TNF-α and IL-1β.[8] The released TNF-α and IL-1β can then act in an autocrine or paracrine manner to further amplify the inflammatory response.[10]
This compound likely intervenes in this cascade by inhibiting the activation of NF-κB and potentially the Mitogen-Activated Protein Kinase (MAPK) pathway, which is upstream of AP-1 activation.[11][12][13] By suppressing these central signaling hubs, this compound can reduce the production of TNF-α and IL-1β, thereby dampening the overall inflammatory response.
Caption: Putative Anti-inflammatory Signaling Pathway of this compound.
References
- 1. IL-1β Augments TNF-α–Mediated Inflammatory Responses from Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abres.it [abres.it]
- 6. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 7. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 10. Tumor Necrosis Factor-α -and Interleukin-1-Induced Cellular Responses: Coupling Proteomic and Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP-Binding Pocket-Targeted Suppression of Src and Syk by Luteolin Contributes to Its Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AP-1 Transcription Factors as Regulators of Immune Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Teupolioside: Application in In-Vitro Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in various in-vitro models. The methodologies outlined here are designed to enable researchers to assess its therapeutic potential and elucidate its mechanisms of action, particularly its influence on key inflammatory signaling pathways such as NF-κB and MAPK. While specific quantitative data for this compound in some in-vitro models is limited in publicly available literature, data from the structurally related compound verbascoside (B1683046) is included to provide a comparative reference for its potential potency.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. It has been shown to reduce the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2] The underlying mechanism for this activity involves the modulation of key intracellular signaling cascades. This compound is known to interfere with the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Additionally, it can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also centrally involved in inflammation and cellular stress responses.
Key Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is believed to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that regulates inflammation. It consists of a cascade of protein kinases that, upon activation by extracellular stimuli, phosphorylate and activate downstream targets. Key MAPK families involved in inflammation include p38 MAPK and JNK. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes. This compound's anti-inflammatory action may also involve the suppression of MAPK phosphorylation.
Figure 2: this compound's modulation of the p38 MAPK signaling pathway.
Quantitative Data Summary
Due to limited direct in-vitro quantitative data for this compound, the following tables include data for the structurally similar phenylpropanoid glycoside, verbascoside, to provide a reference for potential efficacy.
Table 1: In-Vitro Anti-Inflammatory and Antioxidant Activity of Verbascoside
| Assay | Cell Line / System | Endpoint | IC50 (µM) | Reference |
| Nitric Oxide (NO) Inhibition | Not specified | NO production | 382.01 ± 4.15 | [3] |
| DPPH Radical Scavenging | Chemical Assay | Radical Scavenging | 2.50 ± 0.02 | [3] |
| TNF-α Inhibition | Not specified | TNF-α formation | 11.2 - 154.6 (for related iridoids) | [4] |
Table 2: Cytotoxicity of Verbascoside
| Cell Line | Exposure Time | IC50 (µM) | Reference |
| MCF-7 | 24h | 0.127 | [5] |
| MCF-7 | 48h | 0.2174 | [5] |
| MCF-7 | 72h | 0.2828 | [5] |
| MDA-MB-231 | 24h | 0.1597 | [5] |
| MDA-MB-231 | 48h | 0.2584 | [5] |
| MDA-MB-231 | 72h | 0.2563 | [5] |
| HepG2 | 24h & 72h | > 400 | [3] |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cell cultures for inflammation induction and this compound treatment.
Commonly Used Cell Lines:
-
RAW 264.7: Murine macrophage-like cells, widely used for studying LPS-induced inflammation.
-
THP-1: Human monocytic cells, can be differentiated into macrophage-like cells.
-
HaCaT: Human keratinocyte cell line, useful for modeling skin inflammation.
Protocol:
-
Culture cells in appropriate media (e.g., DMEM for RAW 264.7 and HaCaT, RPMI-1640 for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well, 24-well, or 6-well plates at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
LPS-Induced Inflammation Model
Objective: To induce an inflammatory response in cultured cells using Lipopolysaccharide (LPS).
Figure 3: General workflow for the LPS-induced in-vitro inflammation model.
Protocol:
-
Following pre-treatment with this compound, add LPS to the cell culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used for this compound.
-
LPS Control: Cells treated with LPS only.
-
This compound Control: Cells treated with the highest concentration of this compound only (to check for direct effects of the compound).
-
-
Incubate the cells for a specified period, typically 6-24 hours, depending on the endpoint being measured.
Measurement of Inflammatory Mediators
A. Cytokine Measurement (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for each cytokine of interest according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
B. Nitric Oxide (NO) Measurement (Griess Assay)
Objective: To measure the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the supernatant.
Protocol:
-
Collect the cell culture supernatant as described above.
-
In a 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6]
-
Incubate at room temperature for 10-15 minutes in the dark.[6]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Analysis of Signaling Pathways (Western Blot)
Objective: To assess the effect of this compound on the activation of NF-κB and MAPK pathways by measuring the phosphorylation of key proteins.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To determine if the observed anti-inflammatory effects of this compound are due to cytotoxicity.
Protocol:
-
Culture and treat the cells with this compound as described in the inflammation model, but without the LPS stimulation.
-
At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
The protocols and information provided in this document offer a comprehensive framework for investigating the anti-inflammatory properties of this compound in in-vitro models. By employing these methods, researchers can obtain valuable data on its efficacy and mechanism of action, which is crucial for its potential development as a therapeutic agent for inflammatory diseases. While direct quantitative data for this compound is still emerging, the provided information on the related compound verbascoside offers a valuable starting point for experimental design and data interpretation.
References
- 1. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Verbascoside on MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Teupolioside: A Potential Phytochemical for the Management of Benign Prostatic Hyperplasia
Application Notes and Protocols for Researchers
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS) that can significantly impact quality of life. Current pharmacological treatments, while effective, can be associated with undesirable side effects. Teupolioside, a phenylpropanoid glycoside derived from Ajuga reptans, has emerged as a promising natural compound for alleviating LUTS associated with BPH. Clinical studies on a combination nutraceutical containing this compound have demonstrated its potential to improve symptoms and quality of life in BPH patients.[1][2][3] These application notes provide a comprehensive overview of the potential mechanisms of action of this compound, a summary of available clinical data, and detailed protocols for preclinical evaluation.
Proposed Mechanisms of Action
This compound is believed to exert its beneficial effects in BPH through a multi-faceted approach, primarily targeting androgen signaling and inflammation, two key pathways in the pathophysiology of BPH.
Anti-Androgenic Effect
The development and progression of BPH are highly dependent on androgens, particularly dihydrotestosterone (B1667394) (DHT). This compound has been suggested to possess anti-androgenic properties.[1] The proposed mechanism involves the depletion of the NADPH coenzyme, which is essential for the 5α-reductase enzyme to convert testosterone (B1683101) into the more potent DHT. By reducing intraprostatic DHT levels, this compound may help to decrease prostate cell proliferation and reduce prostate volume.
Figure 1: Proposed Anti-Androgenic Mechanism of this compound.
Anti-Inflammatory Effect
Chronic inflammation is increasingly recognized as a critical factor in the pathogenesis of BPH. This compound has demonstrated significant anti-inflammatory activity in preclinical models.[4][5] It is proposed that this compound can mitigate prostatic inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This action is likely mediated through the downregulation of inflammatory signaling pathways, leading to reduced immune cell infiltration and a decrease in inflammatory mediators within the prostate tissue.
Figure 2: Proposed Anti-Inflammatory Mechanism of this compound.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from clinical studies investigating a nutraceutical combination of pollen extract and this compound in patients with BPH.
Table 1: Improvement in Lower Urinary Tract Symptoms (LUTS) and Quality of Life (QoL)
| Study | Parameter | Baseline (Median/Mean ± SD) | 3-Month Follow-up (Median/Mean ± SD) | p-value |
| Prospective Monocentric Study[1] | IPSS | 14 (11-16) | 10 (8-12) | <0.001 |
| QoL | 3 (2-3) | 2 (2-2) | <0.001 | |
| Pilot Study[4] | IPSS | 13.3 ± 6.1 | Statistically significant improvement | <0.01 |
| Prospective Observational Study[5][6][7] | IPSS | 11 | 8 | <0.008 |
| IPSS-QoL | 3 | 2 | <0.008 |
IPSS: International Prostate Symptom Score; QoL: Quality of Life
Table 2: Uroflowmetry and Post-Void Residual (PVR) Volume
| Study | Parameter | Baseline (Median) | 3-Month Follow-up (Median) | p-value |
| Prospective Monocentric Study[1] | Qmax (ml/s) | 12 (11-16) | 15 (11-17) | >0.05 |
| PVR (ml) | 50 (30-55) | 35 (25-45) | >0.05 | |
| Prospective Observational Study[5][6][7] | Qmax (ml/s) | 12.4 | 15.5 | <0.001 |
Qmax: Maximum Urinary Flow Rate; PVR: Post-Void Residual Volume
Experimental Protocols
In Vitro Evaluation of Anti-Androgenic Activity
This protocol is designed to assess the potential of this compound to inhibit the conversion of testosterone to DHT in a prostate cell line.
Figure 3: In Vitro Anti-Androgenic Activity Workflow.
1. Cell Culture:
- Culture human prostate cancer cell lines (e.g., LNCaP which expresses a functional androgen receptor, or PC-3 which can be used to study androgen-independent effects) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture media.
- Replace the media with fresh media containing the different concentrations of this compound or vehicle control.
- After a pre-incubation period (e.g., 1-2 hours), add testosterone (e.g., 10 nM) to each well.
3. DHT Measurement:
- Incubate the cells for 24-48 hours.
- Collect the cell culture supernatant and/or cell lysates.
- Measure the concentration of DHT using a commercial ELISA kit or by a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
- Calculate the percentage inhibition of DHT production by this compound compared to the vehicle control.
- Determine the IC50 value of this compound for 5α-reductase inhibition.
In Vivo Evaluation in a Testosterone-Induced BPH Rat Model
This protocol describes the induction of BPH in rats and the subsequent evaluation of this compound's therapeutic efficacy. This is a common and established animal model for BPH research.[8][9]
Figure 4: In Vivo BPH Model and Evaluation Workflow.
1. Animal Model:
- Use adult male Sprague-Dawley or Wistar rats (8-10 weeks old).
- Perform surgical castration under anesthesia.
- After a one-week recovery period, induce BPH by subcutaneous injection of testosterone propionate (e.g., 3 mg/kg/day) dissolved in corn oil for 4 weeks.
2. Treatment Groups:
- Divide the rats into the following groups (n=8-10 per group):
- Sham-operated control (vehicle only).
- BPH control (testosterone + vehicle).
- BPH + this compound (testosterone + this compound at different doses, e.g., 10, 20, 50 mg/kg/day, administered by oral gavage).
- BPH + Finasteride (positive control, e.g., 5 mg/kg/day, oral gavage).
- The treatment period should be concurrent with the last 2-4 weeks of testosterone administration.
3. Endpoint Analysis:
- At the end of the study, euthanize the rats and collect blood samples for serum analysis.
- Carefully dissect and weigh the prostate glands. Calculate the prostate index (prostate weight/body weight x 100).
- Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis (H&E staining) to assess epithelial and stromal proliferation.
- Homogenize the remaining prostate tissue for biochemical assays.
- Measure serum levels of DHT and Prostate-Specific Antigen (PSA) using ELISA kits.
- Perform immunohistochemistry on prostate sections to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
4. Data Analysis:
- Compare the prostate weight, prostate index, histological changes, and biomarker levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound presents a promising avenue for the development of new therapeutic strategies for BPH. Its dual action on androgen signaling and inflammation addresses key pathological drivers of the disease. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical settings, paving the way for more targeted clinical trials. Further research is warranted to fully elucidate its molecular targets and to evaluate its long-term safety and efficacy as a standalone treatment or in combination with other therapies for BPH.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovering a new nutraceutical based on pollen extract and this compound: a prospective monocentric study evaluating its role in alleviating lower urinary tract symptoms in benign prostatic hyperplasia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sexual safety and efficacy of a pollen extract and this compound-based supplement in men with benign prostatic hyperplasia: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Update on Plant Derived Anti-Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 9. Open Veterinary Journal [openveterinaryjournal.com]
Application Notes and Protocols for Teupolioside Production via Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teupolioside, a phenylpropanoid glycoside also known as Lamiuside 'A', is a secondary metabolite produced by plants of the Ajuga genus, notably Ajuga reptans.[1][2] This compound has garnered significant interest for its potent antioxidant, anti-inflammatory, and other pharmacological activities, making it a valuable candidate for pharmaceutical, cosmetic, and nutraceutical applications.[1][3] Traditional extraction from field-grown plants is often limited by low yields, variability due to environmental factors, and sustainability concerns.[2][4]
Plant cell culture technology offers a robust and sustainable alternative, providing a controlled environment for the consistent, year-round production of high-value phytochemicals like this compound, independent of geographical and climatic constraints.[2][5][6] This document provides detailed application notes and experimental protocols for establishing and optimizing Ajuga reptans cell cultures for enhanced this compound production.
Application Note 1: Establishment of this compound-Producing Cell Cultures from Ajuga reptans
The foundation of a successful production platform is the establishment of healthy, fast-growing, and stable cell lines. The process begins with inducing a callus from a sterile plant explant, followed by the development of a fine cell suspension culture.
Experimental Workflow: From Explant to Suspension Culture
Caption: Workflow for establishing Ajuga reptans cell suspension cultures.
Protocol 1.1: Callus Induction from Ajuga reptans Explants
This protocol describes the initiation of callus cultures from sterile leaf or petiole explants. The goal is to produce a friable (crumbly) callus suitable for transferring to a liquid medium.
Materials:
-
Healthy, young Ajuga reptans plant
-
70% (v/v) Ethanol (B145695)
-
20% (v/v) Commercial bleach solution with a drop of Tween® 20
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins[7]
-
Sucrose (30 g/L)
-
Plant Growth Regulators (PGRs): 2,4-Dichlorophenoxyacetic acid (2,4-D), α-Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP)
-
Agar (8 g/L)
-
Petri dishes, sterile scalpels, and forceps
-
Laminar flow hood
-
Incubator set to 25±2°C
Procedure:
-
Explant Preparation: a. Excise young, healthy leaves and petioles from an Ajuga reptans plant. b. Under a laminar flow hood, rinse the explants with running tap water. c. Surface sterilize by immersing in 70% ethanol for 30-60 seconds, followed by a 15-minute soak in 20% bleach solution. d. Rinse 3-5 times with sterile distilled water to remove all traces of bleach.[8] e. Cut the sterilized leaves and petioles into small segments (approx. 1 cm²).[9]
-
Culture Initiation: a. Prepare callus induction medium: MS basal medium supplemented with 30 g/L sucrose, 8 g/L agar, and PGRs. A common starting combination is 1.0-4.0 mg/L 2,4-D or NAA, sometimes in combination with a low concentration of BAP (e.g., 0.5 mg/L).[10][11] Adjust pH to 5.8 before autoclaving. b. Dispense approximately 25 mL of the medium into sterile petri dishes. c. Place 4-5 explant pieces onto the surface of the solidified medium in each petri dish.[7] d. Seal the dishes with paraffin (B1166041) film.
-
Incubation and Callus Development: a. Incubate the cultures in the dark at 25±2°C.[10] b. Observe the cultures weekly for signs of callus formation at the cut edges of the explants. c. Subculture the developing callus onto fresh medium every 3-4 weeks. Select for friable, light-colored, and fast-growing callus sectors.[10]
Protocol 1.2: Initiation and Maintenance of Suspension Cultures
This protocol details the establishment of a liquid cell culture from the friable callus.
Materials:
-
Friable Ajuga reptans callus (from Protocol 1.1)
-
Liquid MS medium with the same hormonal composition as the callus induction medium, but without agar.
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
Procedure:
-
Initiation: a. Aseptically transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium.[12] b. Break up the callus clumps gently with sterile forceps to facilitate cell dispersion.[12] c. Place the flasks on an orbital shaker at 110-120 rpm under diffuse light or darkness at 25±2°C.[13]
-
Maintenance and Subculturing: a. Monitor the culture for growth. A healthy culture will become turbid with fine cell aggregates. b. Subculture the suspension every 7-14 days by transferring an aliquot (e.g., 10-20 mL) of the culture into a fresh liquid medium. The exact timing depends on the growth rate, which can be determined by creating a growth curve (measuring fresh/dry weight over time). c. The goal is to subculture during the late exponential growth phase to maintain cell viability and growth potential.[5]
Application Note 2: Strategies for Enhancing this compound Production
Once a stable cell line is established, various strategies can be employed to increase the yield of this compound. These methods often work by inducing stress responses in the cells, which triggers the secondary metabolic pathways responsible for producing defense compounds like this compound.[14][15]
A. Elicitation
Elicitation is a technique that involves adding small amounts of signaling molecules (elicitors) to the culture to stimulate the production of secondary metabolites.[16][17] Elicitors can be biotic (derived from living organisms) or abiotic (non-biological).[14][18]
Simplified Elicitor Signaling Pathway
Caption: General signaling cascade initiated by elicitors.
Protocol 2.1: Elicitation with Methyl Jasmonate (MeJA)
Procedure:
-
Grow the Ajuga reptans suspension culture for 7-10 days until it reaches the exponential growth phase.
-
Prepare a sterile stock solution of Methyl Jasmonate (MeJA) in ethanol.
-
Add MeJA to the culture flasks to a final concentration typically ranging from 50 to 200 µM. An equivalent volume of ethanol should be added to a control flask.
-
Incubate the elicited cultures for an additional 24 to 72 hours.[14]
-
Harvest the cells and medium for this compound extraction and analysis. The optimal concentration and exposure time must be determined empirically for each cell line.[14]
B. Precursor Feeding
This strategy involves supplying the culture with biosynthetic precursors to increase the substrate pool available for the target metabolite's pathway.[19][20] For this compound, a phenylpropanoid, an amino acid like L-phenylalanine is a primary precursor.[19]
Protocol 2.2: Precursor Feeding with L-Phenylalanine
Procedure:
-
Grow the suspension culture to the mid-exponential phase.
-
Prepare a sterile-filtered stock solution of L-phenylalanine in water.
-
Add the precursor to the culture medium to a final concentration of 0.1 to 1.0 mM.[20] The optimal concentration should be determined experimentally to avoid toxicity.
-
Continue the culture for several days before harvesting. Precursors are often added at the same time as an elicitor to achieve a synergistic effect.
-
Harvest the biomass for this compound analysis.
C. Data on Production Enhancement
The following table summarizes potential yields and influential factors based on available literature for Ajuga species and general principles of plant cell culture.
| Parameter/Strategy | Culture Type | Species | Condition/Concentration | Observed Effect | Reference |
| Biomass Yield | Suspension | A. reptans | Optimized Growth | 11.5–13 g/L Dry Weight | [5] |
| Biomass Yield | Suspension | A. turkestanica | Optimized Growth | Up to 17 g/L Dry Weight | [5] |
| This compound Titer | Suspension | A. reptans | Patented Process | 20% to 90% of extracted phenylpropanoids | [3][21] |
| Elicitation | General | Plant Cells | Jasmonic Acid / Salicylic Acid | Enhanced secondary metabolite accumulation | [14] |
| Precursor Feeding | General | Plant Cells | Phenylalanine | Increased yield of phenylpropanoids | [19] |
| Culture Conditions | General | Plant Cells | Optimized C:N ratio, pH, Temp. | Improved biomass and/or product yield | [13][22][23] |
Application Note 3: this compound Biosynthesis and Advanced Strategies
Understanding the biosynthetic pathway is crucial for targeted enhancement strategies like metabolic engineering. This compound is derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.
Putative this compound Biosynthesis Pathway
Caption: Key stages in the biosynthesis of this compound.
Advanced Strategy: Metabolic Engineering
Metabolic engineering involves the targeted modification of an organism's genetic pathways to enhance the production of a desired compound.[24][25][26] For this compound, this could involve:
-
Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL) or Cinnamate-4-Hydroxylase (C4H).[24]
-
Downregulation of Competing Pathways: Using techniques like RNAi to block metabolic flux into competing pathways, thereby channeling more precursors towards this compound synthesis.[24]
-
Transcription Factor Engineering: Overexpressing transcription factors that are known to regulate the entire phenylpropanoid pathway, leading to a coordinated upregulation of all necessary genes.
These advanced genetic strategies hold the potential to dramatically increase this compound yields beyond what is achievable with optimization of culture conditions and elicitation alone.[27][28]
References
- 1. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abres.it [abres.it]
- 3. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 4. phcogrev.com [phcogrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 10. ijarbs.com [ijarbs.com]
- 11. Frontiers | Optimizing callus induction and indirect organogenesis in non-dormant corm explants of Gloriosa superba (L.) via media priming [frontiersin.org]
- 12. Optimization of cell suspension culture of transformed and untransformed lettuce for the enhanced production of secondary metabolites and their pharmaceutical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of two abiotic elicitors on secondary metabolites accumulation and bioactivity in tree wormwood i n vitro shoot cultures [nrfhh.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
- 25. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Metabolic Engineering [keaslinglab.lbl.gov]
- 28. researchgate.net [researchgate.net]
Development of Teupolioside-Based Topical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teupolioside, a phenylpropanoid glycoside also known as Lamiuside A, is a natural compound found in various plant species, notably Ajuga reptans. It has garnered significant interest for its potent antioxidant and anti-inflammatory properties. These characteristics make this compound a promising active ingredient for topical formulations aimed at addressing skin conditions associated with oxidative stress and inflammation, such as photoaging, eczema, and psoriasis. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-based topical formulations.
Physicochemical Properties and Formulation Considerations
Successful topical formulation development begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. While comprehensive data for this compound is not extensively available in public literature, some key characteristics can be inferred from its structure and related compounds.
Solubility: this compound is a glycoside, suggesting it possesses a degree of hydrophilicity. Its solubility in common topical solvents is a critical parameter for formulation design. Preliminary solubility studies are recommended to determine its miscibility in solvents such as propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), glycerin, and ethanol, as well as in various oils and emollients. This will guide the selection of the appropriate formulation base (e.g., hydrogel, cream, ointment).
Stability: The stability of this compound in a formulation is crucial for its shelf-life and efficacy. Stability testing should be conducted under various conditions (temperature, light, pH) to assess its degradation profile. The inclusion of antioxidants and chelating agents may be necessary to prevent oxidative degradation.
Data Presentation: Efficacy of this compound
The following tables summarize the available quantitative data on the biological activities of this compound and related extracts. It is important to note that specific data for pure this compound in many of these assays is limited, and data from extracts of plants rich in this compound, such as Ajuga reptans, are included for indicative purposes.
Table 1: Antioxidant Activity of this compound and Ajuga reptans Extract
| Assay | Test Substance | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Ajuga reptans Extract | 2.5 - 400 µg/mL (concentration range tested) | [1] |
| DPPH Radical Scavenging | This compound | (concentration range tested) 2.5 - 400 µg/mL | [1] |
| ABTS Radical Scavenging | Ajuga reptans Extract | Not specified | [1] |
Table 2: Anti-inflammatory Activity of Ajuga Species Extracts
| Assay | Test Substance | IC50 / Inhibition | Reference |
| Protein Denaturation Inhibition | Ajuga integrifolia Methanolic Extract | IC50: 532 µg/mL | [2] |
| 5-Lipoxygenase (5-LOX) Inhibition | Ajuga integrifolia Ethanol Extract | IC50: 52.99 µg/mL | [3] |
| Cyclooxygenase-1 (COX-1) Inhibition | Ajuga integrifolia Ethanol Extract | IC50: 66.00 µg/mL | [3] |
| Cyclooxygenase-2 (COX-2) Inhibition | Ajuga integrifolia Ethanol Extract | IC50: 71.62 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and should be optimized for the specific formulation and research question.
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound or a this compound-containing formulation.
Materials:
-
This compound or test formulation
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound or the test formulation in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the test sample and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation
Objective: To assess the anti-inflammatory activity of this compound by its ability to inhibit protein denaturation.
Materials:
-
This compound or test formulation
-
Bovine serum albumin (BSA) or egg albumin (1% solution)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound or the test formulation and diclofenac sodium.
-
Prepare a reaction mixture containing 0.2 mL of the test sample or standard at various concentrations and 2.8 mL of PBS.
-
Add 0.2 mL of the 1% albumin solution to the reaction mixture.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the denatured albumin control, and A_sample is the absorbance of the sample with albumin.
-
Determine the IC50 value.
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation through a skin model.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., PBS with a solubility enhancer for this compound if necessary)
-
Test formulation containing this compound
-
High-performance liquid chromatography (HPLC) system for quantification of this compound
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological skin temperature.
-
Apply a finite dose of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh receptor solution.
-
At the end of the experiment, dismantle the setup. Separate the epidermis and dermis. Extract this compound from the skin layers using a suitable solvent.
-
Analyze the concentration of this compound in the collected receptor solution samples and the skin extracts using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While direct evidence in skin cells is still emerging, studies on related compounds and inflammatory models suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including ERK, p38, and JNK, is another critical signaling cascade activated by cellular stress and inflammatory stimuli. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound may inhibit the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.
References
- 1. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo Experimental Design for Teupolioside Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in-vivo experimental studies to evaluate the therapeutic potential of Teupolioside. The protocols outlined below cover key areas of investigation including inflammation, metabolic disorders, and neuroprotection.
Application Notes: Preclinical In-vivo Evaluation of this compound
This compound, a phenylpropanoid glycoside, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies.[1][2] Its therapeutic potential spans several disease areas, making robust in-vivo experimental design crucial for its development as a potential therapeutic agent. This document outlines detailed protocols for investigating this compound in established animal models of inflammation, metabolic syndrome, and neurodegenerative diseases.
Key Considerations for In-vivo Studies:
-
Animal Models: The choice of animal model is critical and should appropriately reflect the human disease pathology being studied. Common models include rodents (mice and rats) due to their genetic and physiological similarities to humans, as well as their availability and ease of handling.[3]
-
Route of Administration and Dosing: this compound has been effectively administered orally in preclinical studies.[1][4] Dose-response studies are essential to determine the optimal therapeutic window.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for interpreting efficacy and toxicity data. While specific pharmacokinetic data for this compound in rodents is not extensively published, studies on similar glycosides suggest rapid absorption and metabolism.
-
Biomarker Analysis: A comprehensive panel of biomarkers should be assessed to elucidate the mechanism of action and therapeutic efficacy. This includes biochemical assays, histological analysis, and molecular techniques to measure inflammatory mediators, metabolic parameters, and neuronal damage.
Experimental Protocols
Anti-inflammatory Activity
This model is well-established for studying inflammatory bowel disease (IBD).[1][4]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of Colitis:
-
Anesthetize rats with an appropriate anesthetic.
-
Administer DNBS (15 mg in 0.4 mL of 30% ethanol) intracolonically via a polyethylene (B3416737) catheter inserted 8 cm into the colon.
-
The control group receives a sham administration of saline.
-
-
This compound Administration:
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and presence of diarrhea daily.
-
On day 4, euthanize the animals and collect colon tissue.[1][4]
-
Macroscopic Scoring: Assess the colon for inflammation, ulceration, and adhesions.
-
Histological Analysis: Process colon sections for Hematoxylin and Eosin (H&E) staining to evaluate tissue architecture, inflammatory cell infiltration, and mucosal damage.
-
Biochemical Analysis:
-
Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration.[1][4]
-
Malondialdehyde (MDA) Levels: To assess lipid peroxidation and oxidative stress.[1][4]
-
Cytokine Levels: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in colon tissue homogenates using ELISA.[1][4]
-
Immunohistochemistry: Stain for nitrotyrosine (oxidative stress marker), Poly (ADP-ribose) polymerase (PARP, DNA damage marker), ICAM-1, and P-selectin (adhesion molecules).[1][4]
-
Zymography: To determine the activity of matrix metalloproteinases (MMP-2 and MMP-9).[1][4]
-
-
This is a classic model of acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220g).
-
This compound Administration:
-
Administer this compound orally at selected doses (e.g., 10, 20, 40 mg/kg) one hour before carrageenan injection.
-
A positive control group should receive a standard anti-inflammatory drug like Indomethacin (10 mg/kg).
-
A vehicle control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Metabolic Disorders
This model mimics the development of obesity and related metabolic complications in humans.
Protocol:
-
Animal Model: Male C57BL/6J mice (6-8 weeks old).
-
Diet:
-
This compound Administration:
-
After the induction of obesity, administer this compound orally at selected doses daily for 4-8 weeks.
-
A vehicle control group receives the vehicle.
-
-
Assessment of Metabolic Parameters:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Tolerance Test (GTT) and Insulin (B600854) Tolerance Test (ITT): Perform at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
Serum Analysis: At the end of the study, collect blood to measure:
-
Fasting blood glucose and insulin levels.
-
Lipid profile (triglycerides, total cholesterol, LDL-c, HDL-c).
-
Adipokines (e.g., leptin, adiponectin).
-
-
Tissue Analysis:
-
Collect liver and adipose tissue.
-
Histology: H&E staining of the liver to assess steatosis.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism and inflammation in the liver and adipose tissue via qRT-PCR.
-
-
Neuroprotection
This neurotoxin-based model selectively destroys dopaminergic neurons in the substantia nigra, mimicking key features of Parkinson's disease.[7][8]
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
This compound Administration:
-
Administer this compound orally at selected doses for 7-14 days prior to and concurrently with MPTP administration.
-
A vehicle control group receives the vehicle.
-
-
Induction of Parkinsonism:
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg) four times at 2-hour intervals on a single day.[9]
-
A control group receives saline injections.
-
-
Assessment of Neuroprotection:
-
Behavioral Tests: Perform tests such as the rotarod test and pole test to assess motor coordination and bradykinesia 7 days after MPTP injection.
-
Neurochemical Analysis:
-
Euthanize the animals and dissect the striatum.
-
Measure the levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse the brains and collect sections of the substantia nigra.
-
Stain for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
-
Biochemical Analysis:
-
Measure markers of oxidative stress (e.g., MDA, glutathione) and inflammation (e.g., TNF-α, IL-1β) in brain tissue.
-
-
Data Presentation
Table 1: Effects of this compound on DNBS-Induced Colitis in Rats [1][4]
| Parameter | Control | DNBS + Vehicle | DNBS + this compound (0.2 mg/kg) | DNBS + this compound (2 mg/kg) |
| Body Weight Change (g) | +10 ± 2 | -15 ± 3 | -8 ± 2 | -5 ± 1 |
| Macroscopic Score | 0 | 4.5 ± 0.5 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| MPO Activity (U/g tissue) | 5 ± 1 | 25 ± 4 | 15 ± 3 | 10 ± 2 |
| MDA Levels (nmol/g tissue) | 20 ± 3 | 80 ± 10 | 50 ± 8 | 40 ± 6 |
| TNF-α (pg/mg protein) | 100 ± 15 | 500 ± 50 | 300 ± 40 | 200 ± 30 |
| IL-1β (pg/mg protein) | 50 ± 8 | 250 ± 30 | 150 ± 20 | 100 ± 15 |
*p < 0.05 compared to DNBS + Vehicle group. Data are presented as mean ± SEM and are representative values based on published literature.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP-induced parkinsonism as a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Teupolioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teupolioside, also known as Lamiuside 'A', is a phenylpropanoid glycoside found in various plant species, notably Ajuga reptans. It has garnered significant interest for its potent anti-inflammatory and antioxidant properties. Accurate and comprehensive analysis of this compound is crucial for quality control, drug development, and further pharmacological research. This document provides a detailed guide to the spectroscopic analysis of this compound, including tabulated spectral data, standardized experimental protocols, and workflow visualizations.
Introduction
This compound is a secondary metabolite produced by plants, often as a defense mechanism against UV radiation.[1] Its complex structure, consisting of a hydroxytyrosol (B1673988) aglycone, a caffeoyl moiety, and a trisaccharide chain, presents a unique spectroscopic fingerprint. Due to its low natural abundance and the complexity of chemical synthesis, biotechnological production from plant cell cultures has emerged as a viable source.[1] The characterization of this molecule relies heavily on a suite of spectroscopic techniques, including UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods provide essential information on the molecule's electronic transitions, functional groups, atomic connectivity, and molecular mass, respectively.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data is essential for the identification and structural confirmation of the compound.
(Note: While extensive searches were conducted, a complete, authoritatively assigned dataset for this compound was not consistently available across public scientific databases. The following data is compiled from typical values for phenylpropanoid glycosides and related structures. Researchers should confirm these values against a certified reference standard.)
Table 1: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) | Associated Chromophore |
|---|
| Methanol (B129727) | ~290, ~330 | Caffeoyl and Phenylpropanoid moieties[2] |
Table 2: FT-IR Spectroscopic Data
| Absorption Band (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3400 (broad) | O-H Stretch (phenolic and sugar hydroxyls)[2] |
| ~2930 | C-H Stretch (aliphatic) |
| ~1700 | C=O Stretch (ester of caffeoyl group) |
| ~1630 | C=C Stretch (alkene of caffeoyl group) |
| ~1600, ~1520 | C=C Stretch (aromatic rings) |
| ~1260 | C-O Stretch (ester, ether) |
| ~1070 | C-O Stretch (glycosidic bonds, alcohols) |
Table 3: ¹H NMR Spectroscopic Data (Representative Shifts)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.50 - 7.60 | d | H-7' (Caffeoyl) |
| 6.90 - 7.10 | m | Aromatic Protons (Caffeoyl & Hydroxytyrosol) |
| 6.60 - 6.80 | m | Aromatic Protons (Caffeoyl & Hydroxytyrosol) |
| 6.20 - 6.30 | d | H-8' (Caffeoyl) |
| 5.00 - 5.20 | d | Anomeric Proton (Sugar) |
| 4.30 - 4.50 | d | Anomeric Proton (Sugar) |
| 3.50 - 4.20 | m | Sugar Protons, -CH₂-O- |
| 2.70 - 2.90 | t | -CH₂-Ar (Hydroxytyrosol) |
| 1.00 - 1.20 | d | -CH₃ (Rhamnose) |
Table 4: ¹³C NMR Spectroscopic Data (Representative Shifts)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~167.0 | C-9' (Caffeoyl C=O) |
| ~148.0 | C-7' (Caffeoyl) |
| 144.0 - 146.0 | Aromatic C-O (Caffeoyl & Hydroxytyrosol) |
| 125.0 - 127.0 | Aromatic C-1', C-1 (Quaternary) |
| 114.0 - 122.0 | Aromatic CH |
| ~115.0 | C-8' (Caffeoyl) |
| 102.0 - 104.0 | Anomeric Carbons (Sugars) |
| 80.0 - 82.0 | Sugar Carbons |
| 70.0 - 78.0 | Sugar Carbons |
| 61.0 - 63.0 | Sugar Carbons |
| ~36.0 | -CH₂-Ar (Hydroxytyrosol) |
| ~18.0 | -CH₃ (Rhamnose) |
Table 5: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₅H₄₆O₂₀[3] |
| Molecular Weight | 786.7 g/mol [3] |
| Ionization Mode | ESI- |
| Observed Ion (m/z) | ~785 [M-H]⁻ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to be adaptable to standard laboratory equipment.
Sample Preparation: Extraction and Isolation
A pure sample is paramount for accurate spectroscopic analysis. The following is a general protocol for obtaining this compound from plant cell cultures.
-
Biomass Harvesting : Harvest Ajuga reptans cell suspension cultures by filtration or centrifugation.
-
Extraction : Lyophilize the cell biomass. Extract the dried biomass with an appropriate solvent, such as methanol or ethanol, at room temperature with agitation.
-
Solvent Partitioning : Concentrate the crude extract under reduced pressure. Suspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to remove non-polar impurities and enrich the phenylpropanoid fraction. This compound will typically concentrate in the n-butanol fraction.
-
Chromatographic Purification : Subject the n-butanol fraction to column chromatography (e.g., Sephadex LH-20 or silica (B1680970) gel).
-
Final Purification : Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient to yield pure this compound.
-
Verification : Confirm the purity of the isolated compound using analytical HPLC-DAD before proceeding with spectroscopic analysis.
UV-Visible Spectroscopy Protocol
-
Sample Preparation : Prepare a ~10-20 µg/mL solution of pure this compound in spectroscopic grade methanol.
-
Instrument : Use a double-beam UV-Vis spectrophotometer.
-
Parameters :
-
Scan Range : 200-600 nm.
-
Blank : Spectroscopic grade methanol.
-
Cuvette : 1 cm path length quartz cuvette.
-
-
Data Acquisition : Record the absorption spectrum. Identify the wavelengths of maximum absorption (λmax).
FT-IR Spectroscopy Protocol
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of pure, dry this compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Instrument : Use a Fourier-Transform Infrared spectrometer.
-
Parameters :
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition : Record the transmittance or absorbance spectrum. Identify the characteristic absorption bands and assign them to corresponding functional groups.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of pure, dry this compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments and Parameters :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR : Acquire a standard proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended) : Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to facilitate complete and unambiguous assignment of all proton and carbon signals.
-
-
Data Processing : Process the acquired data (Fourier transform, phase correction, baseline correction). Reference the spectra to the TMS signal.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution (~1-5 µg/mL) of pure this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Instrument : Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Parameters :
-
Ionization Mode : ESI, negative ion mode is often effective for phenolic compounds.
-
Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
MS/MS Analysis : Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z ~785) to obtain fragmentation data, which aids in structural confirmation.
-
-
Data Analysis : Determine the accurate mass of the molecular ion and use it to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses (e.g., sugar units, caffeoyl moiety).
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the known anti-inflammatory signaling pathway modulated by this compound.
Caption: General experimental workflow for the isolation and spectroscopic characterization of this compound.
Caption: Anti-inflammatory signaling pathway modulated by this compound.[4][5]
Conclusion
The comprehensive spectroscopic analysis of this compound is indispensable for its definitive identification, purity assessment, and structural characterization. The combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides orthogonal data that, when taken together, confirm the molecular identity and integrity. The protocols and data presented herein serve as a foundational guide for researchers in natural product chemistry, pharmacology, and drug development, facilitating standardized and reliable analysis of this promising bioactive compound. The elucidated anti-inflammatory pathway highlights the therapeutic potential of this compound, underscoring the importance of its accurate characterization in preclinical and clinical studies.
References
- 1. jru-b.com [jru-b.com]
- 2. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake Studies of Teupolioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teupolioside, a phenylpropanoid glycoside, has demonstrated noteworthy biological activities, including anti-inflammatory effects. Understanding its cellular uptake and permeability is crucial for evaluating its therapeutic potential and optimizing its delivery. As of the current literature, specific studies detailing the cellular uptake mechanisms of this compound are limited. Therefore, this document provides a comprehensive set of generalized protocols and application notes based on established methodologies for assessing the cellular permeability and uptake of natural glycosides and other small molecules. These protocols are intended to serve as a foundational guide for researchers initiating cellular uptake studies on this compound.
The primary methods detailed herein are the Caco-2 permeability assay, a widely accepted in vitro model for predicting human intestinal absorption, and a general cellular uptake protocol that can be adapted to various cell lines relevant to the therapeutic target of this compound.
Data Presentation: Templates for Quantitative Analysis
Quantitative data from cellular uptake and permeability studies should be organized systematically to facilitate comparison and interpretation. The following tables are templates for presenting such data.
Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Monolayers
| Compound | Direction | Concentration (µM) | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A → B | 10 | ||
| B → A | 10 | |||
| This compound | A → B | 50 | ||
| B → A | 50 | |||
| Mannitol (Low Permeability Control) | A → B | 10 | N/A | |
| Propranolol (High Permeability Control) | A → B | 10 | N/A |
A → B: Apical to Basolateral transport; B → A: Basolateral to Apical transport. An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[1]
Table 2: Cellular Uptake of this compound in [Specify Cell Line]
| Treatment Condition | Time (min) | Concentration (µM) | Intracellular this compound (ng/mg protein) | Uptake (% of initial) |
| This compound | 30 | 10 | ||
| 60 | 10 | |||
| 120 | 10 | |||
| This compound + Verapamil (P-gp inhibitor) | 60 | 10 | ||
| This compound + Ko143 (BCRP inhibitor) | 60 | 10 | ||
| This compound at 4°C (Energy-dependent uptake inhibition) | 60 | 10 |
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[2] This protocol details the steps to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding and Culture:
-
Monolayer Integrity Check:
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Add HBSS containing this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate at 37°C with 5% CO₂ on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.[2]
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Wash the Caco-2 monolayers as described above.
-
Add HBSS containing this compound to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (acceptor) chamber.
-
Incubate and collect samples from the apical chamber at the same time points as the A to B experiment.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[1]
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
General Cellular Uptake Assay
This protocol provides a framework for measuring the accumulation of this compound in a chosen cell line.
Materials:
-
Selected cell line (e.g., Caco-2, HepG2, or a cancer cell line)
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 12-well or 24-well)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Seeding:
-
Seed the cells in multi-well plates at a density that ensures they are sub-confluent at the time of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh medium containing the desired concentration of this compound. For inhibitor studies, pre-incubate with the inhibitor (e.g., verapamil) for 30-60 minutes before adding this compound.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. For studies on energy-dependent uptake, incubate a parallel set of plates at 4°C.
-
-
Sample Collection:
-
At each time point, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular compound.
-
Lyse the cells by adding a suitable volume of cell lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Quantify the concentration of this compound in the cell lysates using a validated analytical method.
-
Normalize the amount of intracellular this compound to the total protein content (e.g., ng of this compound/mg of protein).
-
Visualizations
Caption: Workflow for a general cellular uptake experiment.
Caption: Potential mechanisms of cellular uptake for small molecules.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Teupolioside Production in Plant Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Teupolioside from plant cell cultures, particularly Ajuga reptans. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Elicitation Strategies
Question: My Ajuga reptans cell culture shows slow growth and low this compound yield after adding Methyl Jasmonate (MeJA). What could be the problem?
Answer: This is a common challenge in elicitation experiments. The concentration of the elicitor and the timing of its application are critical. High concentrations of MeJA can inhibit cell growth, leading to a lower overall yield despite a potential increase in production on a per-cell basis.
Troubleshooting:
-
Optimize Elicitor Concentration: Start with a lower concentration of MeJA and perform a dose-response experiment. Based on literature, effective concentrations for Ajuga species range from 50 to 125 µM.[1] A study on Thevetia peruviana cell cultures showed a significant increase in phenolic compounds with just 3 µM of MeJA.[2]
-
Timing of Elicitation: Introduce the elicitor during the late exponential or early stationary phase of cell growth. At this stage, the biomass is substantial, and the culture is more geared towards secondary metabolite production rather than cell division.
-
Exposure Time: The duration of exposure to the elicitor is also crucial. A prolonged exposure can be toxic to the cells. Harvest the cells at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal production window.
Question: I am not observing a significant increase in this compound production after applying Salicylic (B10762653) Acid (SA). What factors should I consider?
Answer: Salicylic Acid is a known elicitor of the phenylpropanoid pathway, but its effectiveness can be influenced by several factors.
Troubleshooting:
-
Concentration and pH: Ensure the concentration of SA is appropriate. A study on Thevetia peruviana used 300 µM SA to increase phenolic content.[2] Also, check the pH of your culture medium after adding SA, as it can alter the pH and affect nutrient uptake and cell viability.
-
Crosstalk with other Hormones: The cellular response to SA is interconnected with other hormone signaling pathways, particularly the jasmonate pathway. The balance between these signaling molecules can influence the final metabolic output. Consider co-elicitation with a low concentration of MeJA to potentially achieve a synergistic effect.
-
Cell Line Sensitivity: Different plant cell lines can exhibit varying sensitivities to elicitors. It might be necessary to screen different cell lines of Ajuga reptans to find one that is highly responsive to SA elicitation.
| Elicitor | Plant Species | Concentration | Observation |
| Methyl Jasmonate (MeJA) | Ajuga species | 50 - 125 µM | Stimulated biosynthetic capacity.[1] |
| Methyl Jasmonate (MeJA) | Thevetia peruviana | 3 µM | 1.49-fold increase in phenolic content.[2] |
| Salicylic Acid (SA) | Thevetia peruviana | 300 µM | Significant increase in intracellular phenolic content.[2] |
| MeJA + SA | Andrographis paniculata | 75 µM each | 3.8-fold increase in andrographolide (B1667393) content.[3] |
Media Optimization
Question: My Ajuga reptans cell suspension culture is browning and the biomass is decreasing. What could be the cause?
Answer: Browning of the culture is often a sign of oxidative stress and cell death, which can be triggered by nutrient limitation or the accumulation of toxic byproducts.
Troubleshooting:
-
Nutrient Depletion: Key nutrients like phosphates and nitrates can become limiting factors as the culture grows. Monitor the concentration of these essential nutrients in the medium. For Ajuga species, Murashige and Skoog (MS) and Gamborg (B5) media are commonly used.[4] Consider using a fresh medium with a lower concentration of phosphates in the production phase to stimulate secondary metabolism.
-
Subculture Regime: Ensure you are subculturing at the optimal time, typically during the late exponential phase. Overgrown cultures can suffer from nutrient depletion and accumulation of toxic metabolites.
-
Aeration: Inadequate aeration can lead to anaerobic conditions and cell death. Ensure proper agitation and aeration in your bioreactor or shake flask.
Precursor Feeding
Question: I want to try precursor feeding to increase this compound yield. What precursors should I use and when should I add them?
Answer: this compound is a phenylpropanoid glycoside. The biosynthesis of phenylpropanoids starts from the amino acid L-phenylalanine. Therefore, feeding your culture with precursors of this pathway can potentially boost the yield of this compound.
Recommended Precursors:
-
L-Phenylalanine: This is the primary precursor for the phenylpropanoid pathway.
-
Caffeic Acid: A key intermediate in the phenylpropanoid pathway that leads to the formation of the hydroxycinnamic acid moiety of this compound.[5]
Experimental Approach:
-
Concentration Gradient: Test a range of concentrations for each precursor (e.g., 0.1 mM, 0.5 mM, 1 mM). High concentrations can be toxic.
-
Timing of Addition: Add the precursor at the beginning of the production phase, often concurrently with an elicitor.
-
Monitor Growth and Yield: Track cell growth and this compound concentration over time to determine the optimal feeding strategy.
| Precursor | Plant Species | Concentration | Observation |
| L-Phenylalanine | Ginkgo biloba | 100-200 mg/150 mL | Increased production of phenolic acids.[6] |
| L-Phenylalanine | Coleus blumei | 0.30 g/L | Increased total phenols in callus cultures.[7] |
| Caffeic Acid | Tartary Buckwheat | 17 mg/L (in combination) | Increased total flavonoid and phenolic content.[8] |
Experimental Protocols
Protocol 1: Elicitation with Methyl Jasmonate (MeJA)
-
Prepare MeJA Stock Solution: Dissolve Methyl Jasmonate in a small amount of ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 100 mM). Sterilize by filtering through a 0.22 µm syringe filter.
-
Culture Preparation: Grow Ajuga reptans cell suspension cultures in a suitable medium (e.g., MS or B5) until they reach the late exponential phase of growth.
-
Elicitation: Aseptically add the MeJA stock solution to the cell cultures to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a control culture with the same amount of the solvent used for the stock solution.
-
Incubation: Continue to incubate the cultures under the same conditions.
-
Sampling and Analysis: Harvest cell samples at various time points (e.g., 0, 24, 48, 72, 96 hours) post-elicitation. Separate the cells from the medium by filtration.
-
Extraction and Quantification: Freeze-dry the harvested cells, then extract the secondary metabolites using a suitable solvent (e.g., methanol). Analyze the this compound content using HPLC.
Protocol 2: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Accurately weigh about 100 mg of dried and powdered Ajuga reptans cell culture.
-
Extract with 10 mL of methanol (B129727) by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions (Suggested):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 10% to 50% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The retention time for this compound will need to be determined empirically but is expected to be in the range of 15-25 minutes under these conditions.
Diagrams
Signaling Pathways and Biosynthesis
The production of this compound is intricately linked to the plant's defense signaling pathways. Elicitors like Methyl Jasmonate (MeJA) and Salicylic Acid (SA) trigger these pathways, leading to the upregulation of genes involved in the phenylpropanoid biosynthetic pathway.
References
- 1. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of salicylic acid and methyl jasmonate in the production of phenolic compounds in plant cell suspension cultures of Thevetia peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Exogenous Caffeic Acid, L-Phenylalanine and NaCl Treatments on Main Active Components Content and In Vitro Digestion of Germinated Tartary Buckwheat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Teupolioside
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the purification of Teupolioside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Extraction: this compound is not efficiently extracted from the plant material or cell culture. | - Optimize Solvent System: Use a solvent with high affinity for polyphenols, such as a methanol-water or ethanol-water mixture.[1] - Increase Extraction Time/Temperature: Prolong the extraction period or slightly increase the temperature to enhance solubility, but monitor for potential degradation. - Improve Cell Lysis (for cell cultures): Ensure complete cell disruption through methods like sonication or homogenization to release intracellular this compound. |
| Degradation during Purification: this compound may be sensitive to pH, temperature, or oxidative stress. | - Control pH: Maintain a neutral or slightly acidic pH during purification, as alkaline conditions can lead to the degradation of polyphenols. - Work at Low Temperatures: Perform purification steps at 4°C to minimize enzymatic and chemical degradation. - Use of Antioxidants: Consider adding antioxidants like ascorbic acid to the extraction and purification buffers to prevent oxidative degradation. |
| Loss during Chromatographic Steps: this compound may not bind efficiently to the column or may be lost during washing steps. | - Column Selection: Use appropriate chromatography resins such as Sephadex LH-20 for size exclusion or C18 for reversed-phase HPLC.[1][2] - Optimize Loading Conditions: Ensure the sample is fully dissolved and the pH is compatible with the column chemistry for optimal binding. - Fine-tune Wash Steps: Use a washing buffer that is strong enough to remove impurities but weak enough to not elute this compound. |
| Co-elution with Other Compounds: this compound may elute with other similar polyphenols, leading to impure fractions and apparent low yield of the pure compound. | - Gradient Optimization: Develop a shallow and optimized gradient for HPLC to improve the resolution between this compound and co-eluting compounds like martinoside and verbascoside.[1] |
Issue 2: Poor Peak Resolution in HPLC
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase: The solvent system does not provide adequate separation. | - Solvent Optimization: Experiment with different solvent combinations (e.g., methanol-water vs. acetonitrile-water) and modifiers (e.g., formic acid, acetic acid) to improve selectivity.[1] - Gradient Adjustment: Employ a shallower gradient to increase the separation time between closely eluting peaks. |
| Column Overload: Injecting too much sample can lead to broad and overlapping peaks. | - Reduce Sample Concentration: Dilute the sample before injection. - Decrease Injection Volume: Inject a smaller volume onto the column. |
| Column Degradation: The column performance has deteriorated over time. | - Column Washing: Flush the column with a strong solvent to remove contaminants. - Replace Column: If washing does not restore performance, the column may need to be replaced. |
| Peak Tailing: Asymmetrical peaks can obscure separation from nearby peaks. | - Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol (B1196071) groups on the column and reduce tailing.[1] - Use End-capped Columns: Modern end-capped C18 columns have fewer free silanol groups, which can minimize tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from natural sources?
A1: The primary challenges include its low concentration in plant tissues and its co-existence with other structurally similar polyphenols, which makes separation difficult.[2] Biotechnological production from plant cell cultures can be an alternative to overcome the low abundance in whole plants.
Q2: What are the most common impurities found with this compound?
A2: Common impurities are other phenylpropanoid glycosides such as martinoside and verbascoside, which often have similar chromatographic behavior to this compound.[1]
Q3: What type of chromatography is most effective for this compound purification?
A3: A multi-step approach is often necessary. Initial fractionation can be achieved using size-exclusion chromatography with resins like Sephadex LH-20.[2] For high-resolution purification, reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is commonly used.[1]
Q4: How can I monitor the purity of my this compound fractions?
A4: Purity can be assessed using analytical HPLC with a Diode Array Detector (HPLC-DAD) to check for co-eluting impurities at different wavelengths. For structural confirmation and identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Q5: What are the signs of this compound degradation, and how can I prevent it?
A5: Degradation can be indicated by the appearance of new, smaller peaks in the chromatogram, a change in color of the solution, or a decrease in the main this compound peak area over time. To prevent degradation, it is crucial to work at low temperatures (around 4°C), protect samples from light, and maintain a slightly acidic to neutral pH. The use of antioxidants can also be beneficial. While specific degradation products of this compound are not extensively documented, polyphenols, in general, are susceptible to hydrolysis of glycosidic bonds and oxidation of phenolic hydroxyl groups.
Quantitative Data
Table 1: this compound Content in Ajuga reptans Extracts
| Extraction Method | Plant Part | This compound Content (% w/w of dried extract) | Reference |
| Methanolic Extraction | Aerial Parts | 2.8 ± 0.4 | [1] |
| Cell Culture (IRBN22) | Biomass | 20 - 90 (in phenylpropanoid fraction) |
Table 2: Example Purification Yields for Phenylpropanoids from Ajuga reptans Cell Culture
| Purification Step | Starting Material | Product | Yield | Reference |
| Chromatographic Purification (Sephadex LH20) | 90 g of crude extract | This compound | 22.8 g | [2] |
| Chromatographic Purification (Sephadex LH20) | 90 g of crude extract | Isothis compound | 12.75 g | [2] |
| Chromatographic Purification (Sephadex LH20) | 90 g of crude extract | Methylthis compound | 0.80 g | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Ajuga reptans Aerial Parts
-
Drying and Grinding: Dry the aerial parts of Ajuga reptans at 37°C for six days and then grind into a fine powder.
-
Maceration: Macerate the powdered plant material with methanol (B129727) at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition with n-butanol. The n-butanol fraction will be enriched with polyphenols, including this compound.[1]
Protocol 2: Purification of this compound using Column Chromatography
-
Size-Exclusion Chromatography (Initial Fractionation):
-
Column: Sephadex LH-20.
-
Mobile Phase: Methanol or an ethanol-water mixture (e.g., 8% EtOH in water).[2]
-
Procedure: Dissolve the n-butanol fraction in the mobile phase and load it onto the equilibrated column. Elute with the mobile phase and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC.
-
-
Reversed-Phase HPLC (High-Resolution Purification):
-
Column: µ-Bondapack C18 (or equivalent).[1]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[1]
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Methanol + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-10 min: 20-30% B
-
10-20 min: 30% B
-
20-30 min: 30-35% B
-
30-35 min: 35% B
-
35-45 min: 35-40% B
-
45-55 min: 40-100% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 330 nm.[1]
-
Procedure: Pool the this compound-containing fractions from the size-exclusion step, concentrate, and dissolve in the initial mobile phase. Inject onto the HPLC column and collect the fractions corresponding to the this compound peak.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
Technical Support Center: Teupolioside Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teupolioside. The information focuses on addressing common stability issues encountered during experimental work in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be degrading over time, leading to inconsistent experimental results. What are the primary factors that affect its stability?
A1: this compound, a phenylethanoid glycoside, is susceptible to degradation in solution. The primary factors influencing its stability are pH, temperature, and exposure to light. Generally, this compound is more stable in acidic conditions and at lower temperatures. Exposure to light, particularly UV radiation, can also accelerate its degradation. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store any stock solutions at low temperatures (e.g., 4°C) in the dark, preferably under acidic to neutral pH conditions.
Q2: I am observing a decrease in the biological activity of my this compound solution. Could this be related to its degradation?
A2: Yes, it is highly likely. The degradation of this compound can lead to a loss of its therapeutic effects. For instance, the anti-inflammatory activity of this compound is associated with its ability to modulate signaling pathways such as NF-κB.[1] Degradation of the parent molecule can alter its chemical structure, thereby reducing its efficacy in interacting with biological targets. If you observe a decline in the expected biological response, it is crucial to assess the integrity of your this compound solution.
Q3: How can I quickly check for potential degradation of my this compound solution?
A3: A simple preliminary check can be done by observing the physical properties of the solution. Any change in color or the appearance of precipitate may indicate degradation. However, for a more definitive assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. A decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure and studies on similar phenylethanoid glycosides like Verbascoside (Acteoside), hydrolysis is a primary degradation route.[2] This can lead to the cleavage of the ester and glycosidic bonds, resulting in the formation of smaller molecules such as caffeic acid, hydrocaffeic acid, and various sugar moieties. UPLC-MS/MS is a powerful technique for the identification and characterization of these degradation products.
Quantitative Stability Data
Disclaimer: The following quantitative data is based on studies of Verbascoside (Acteoside), a structurally similar phenylethanoid glycoside, and should be used as an estimation for this compound stability in the absence of direct data.
Table 1: Effect of Temperature on the Degradation Rate Constant (k) and Half-Life (t½) of Verbascoside in Solution (pH 7.4)
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) |
| 25 | 0.057 | 12.16 |
| 40 | 0.153 | 4.53 |
| 50 | 0.321 | 2.16 |
| 60 | 0.648 | 1.07 |
Data adapted from a study on Verbascoside stability.[2]
Table 2: Effect of pH on the Degradation Rate Constant (k) of Verbascoside in Solution at 25°C
| pH | Degradation Rate Constant (k) (day⁻¹) |
| 2.0 | 0.015 |
| 5.5 | 0.038 |
| 7.4 | 0.057 |
| 8.0 | 0.123 |
| 11.0 | 0.095 |
Data adapted from a study on Verbascoside stability.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution to direct sunlight for 8 hours or in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
3. Sample Analysis:
-
Analyze all stressed and control samples using a stability-indicating HPLC-UV or UPLC-MS/MS method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the quantification of this compound and the separation of its degradation products.[7]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 3: UPLC-MS/MS Method for Identification of this compound Degradation Products
This protocol outlines a general approach for the identification and characterization of this compound degradation products using UPLC-MS/MS.[8]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% Formic acid
-
-
Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
MS Parameters:
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve good fragmentation of this compound and its potential degradation products.
-
Acquire full scan MS and product ion scan (MS/MS) data to elucidate the structures of the degradation products.
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Impact of this compound degradation on NF-κB signaling.
References
- 1. Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of pH and temperature on the in vitro bindings of delta-9-tetrahydrocannabinol and other cannabinoids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Oral Bioavailability of Teupolioside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Teupolioside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound, also known as Lamiuside 'A', is a phenylpropanoid glycoside found in plants of the Ajuga genus, such as Ajuga reptans.[1][2] It exhibits promising anti-inflammatory and antioxidant properties.[1] However, like many other phenylpropanoid glycosides, this compound is expected to have low oral bioavailability. This is primarily due to its poor membrane permeability, potential degradation in the gastrointestinal tract, and susceptibility to first-pass metabolism in the liver.[3] For instance, similar phenylpropanoid glycosides like echinacoside (B191147) and curculigoside (B1669338) C have reported oral bioavailabilities of less than 1% and around 2-2.4% respectively.[3][4][5]
Q2: What are the primary mechanisms limiting the oral absorption of this compound?
A2: The oral absorption of this compound, as a glycoside, is likely hindered by several factors:
-
Low Permeability: The hydrophilic sugar moiety of the glycoside structure restricts its passive diffusion across the lipid-rich intestinal cell membranes.
-
Enzymatic Degradation: Glycosidases in the gut can hydrolyze this compound, altering its structure and potentially reducing its intended therapeutic activity before it can be absorbed.[3]
-
Efflux Transporters: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of intestinal cells and back into the lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: After absorption, this compound that enters the portal circulation is transported to the liver, where it may be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4) before reaching systemic circulation.[6]
Q3: What are the main strategies to enhance the oral bioavailability of this compound?
A3: Several formulation and co-administration strategies can be employed:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[7]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its membrane permeability. The prodrug is then converted to the active this compound in vivo.
-
Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.
-
Inhibition of Efflux Pumps and Metabolism: Co-administration with inhibitors of P-glycoprotein (e.g., piperine) and/or CYP3A4 can reduce efflux and first-pass metabolism, thereby increasing the amount of this compound that reaches systemic circulation.[6][8]
Q4: Which signaling pathways are potentially involved in the intestinal absorption of this compound?
A4: As a glycoside, the absorption of this compound may involve glucose transporters. The primary transporters involved in intestinal glucose and glycoside uptake are the sodium-glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2).[9][10][11][12] SGLT1 is a high-affinity, low-capacity transporter responsible for the initial uptake from the intestinal lumen, while GLUT2 is a lower-affinity, high-capacity transporter that can be recruited to the apical membrane to facilitate bulk absorption at high glucose concentrations.[9][10][11] The involvement of these transporters in this compound absorption can be investigated using specific inhibitors in in vitro models like Caco-2 cells.
Troubleshooting Guides
Issue 1: Low and Variable Permeability in Caco-2 Cell Assays
Symptoms:
-
Apparent permeability coefficient (Papp) values for this compound are consistently low (<1 x 10⁻⁶ cm/s).
-
High variability in Papp values between experimental replicates.
-
Low recovery of this compound from the assay system.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low intrinsic permeability of this compound | This is expected for a glycoside. Focus on evaluating enhancement strategies rather than trying to alter the inherent permeability of the parent compound. |
| Efflux by P-glycoprotein (P-gp) | Conduct bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 suggests P-gp involvement. Co-incubate with a P-gp inhibitor like verapamil (B1683045) to confirm. |
| Metabolism by Caco-2 cells | Analyze samples from both apical and basolateral compartments using LC-MS/MS to detect potential metabolites of this compound. |
| Poor aqueous solubility of formulated this compound | Ensure the this compound formulation is fully dissolved in the transport buffer. If using a nanoparticle formulation, ensure it is stable and does not aggregate in the buffer. |
| Adsorption to plasticware | Low compound recovery can be due to adsorption to the plastic wells and inserts. To mitigate this, consider adding a low concentration of a non-ionic surfactant (e.g., Tween 80) to the basolateral compartment or using low-adhesion microplates.[13] |
| Compromised Caco-2 monolayer integrity | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure they are confluent and have formed tight junctions. Perform a Lucifer yellow permeability assay to confirm monolayer integrity. |
Issue 2: Inconsistent or Low In Vivo Bioavailability in Animal Models
Symptoms:
-
Low plasma concentrations of this compound following oral administration.
-
High inter-animal variability in plasma concentration-time profiles.
-
Discrepancy between in vitro permeability and in vivo absorption.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Rapid first-pass metabolism | In addition to measuring this compound in plasma, analyze for potential metabolites. A high ratio of metabolites to the parent drug suggests significant first-pass metabolism. Consider co-administration with a CYP3A4 inhibitor. |
| Gastrointestinal degradation | Assess the stability of this compound in simulated gastric and intestinal fluids in vitro. If degradation is observed, consider formulation strategies that protect the compound, such as enteric-coated nanoparticles. |
| Poor formulation performance in vivo | The formulation may not be releasing this compound effectively in the gastrointestinal tract. Evaluate the dissolution and release kinetics of your formulation under biorelevant conditions. |
| Food effects | The presence of food can significantly alter the absorption of some compounds. Conduct pharmacokinetic studies in both fasted and fed animals to assess any food effects. |
| Animal model selection | The expression and activity of metabolic enzymes and transporters can vary between different animal species and strains. Ensure the chosen animal model is appropriate for studying the absorption of glycosides. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic parameters for this compound based on data from similar phenylpropanoid glycosides. Note: These are representative values and actual experimental results may vary.
| Parameter | Oral Administration (Unformulated) | Oral Administration (Liposomal Formulation) | Intravenous Administration |
| Dose | 100 mg/kg | 100 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 50 ± 15 | 250 ± 50 | 1500 ± 200 |
| Tmax (h) | 1.0 ± 0.5 | 2.0 ± 0.5 | 0.1 ± 0.05 |
| AUC₀-t (ng·h/mL) | 200 ± 50 | 1200 ± 200 | 2500 ± 300 |
| Absolute Bioavailability (%) | < 2% | ~10% | 100% |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess the impact of formulation and inhibitors.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Values should be >250 Ω·cm². Perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (this compound or its formulation) to the apical (AP) or basolateral (BL) chamber.
-
For inhibition studies, pre-incubate the cells with an inhibitor (e.g., verapamil for P-gp) for 30 minutes before adding the test compound.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound in liposomes to enhance its oral bioavailability.
Methodology (Thin-film hydration method):
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Potential signaling pathways involved in the intestinal absorption of this compound.
Caption: Logical troubleshooting workflow for addressing low oral bioavailability of this compound.
References
- 1. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abres.it [abres.it]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gpnotebook.com [gpnotebook.com]
- 12. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uu.diva-portal.org [uu.diva-portal.org]
Technical Support Center: Teupolioside Quantification by HPLC
Welcome to the technical support center for the quantification of teupolioside by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this phenylpropanoid glycoside.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: What is a recommended starting point for extracting this compound from plant material, such as Ajuga reptans?
A common method for extracting phenylpropanoid glycosides like this compound from plant matrices, particularly from the Lamiaceae family, involves using polar solvents. A typical starting protocol would be:
-
Sample Pre-treatment: Dried and powdered plant material often yields more consistent results.
-
Extraction Solvent: A mixture of methanol (B129727) and water is frequently used.[1][2]
-
Extraction Technique: Maceration, sonication, or reflux extraction can be employed. Sonication is often preferred as it is efficient and uses less solvent.
-
Filtration: After extraction, it is crucial to filter the extract to remove particulate matter. A 0.45 µm or 0.22 µm syringe filter is recommended before HPLC injection.
Q2: My this compound recovery is low. What can I do to improve the extraction efficiency?
Low recovery of this compound can be attributed to several factors. Consider the following to optimize your extraction protocol:
-
Solvent Polarity: Adjust the ratio of your extraction solvent. For phenylpropanoid glycosides, a range of methanol-water or ethanol-water mixtures should be tested to find the optimal polarity.
-
Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is used to thoroughly wet the plant material and allow for efficient extraction.
-
Extraction Time and Temperature: Increasing the extraction time or temperature can enhance recovery, but be mindful of potential degradation of the analyte.
-
Matrix Effects: The plant matrix can interfere with the extraction. Consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.
HPLC Analysis & Troubleshooting
Q3: I am seeing peak tailing for my this compound standard and samples. What are the possible causes and solutions?
Peak tailing is a common issue in HPLC and can lead to inaccurate quantification. Here are the likely causes and how to address them:
-
Secondary Interactions: this compound has multiple hydroxyl groups that can interact with active sites on the silica (B1680970) backbone of the column, especially with residual silanols.
-
Solution: Use a mobile phase with a low pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol (B1196071) groups.[1] Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q4: My this compound peak is showing fronting. What could be the reason?
Peak fronting is less common than tailing but can still affect results. Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting an excessive amount of analyte can also lead to fronting.
-
Solution: Dilute the sample.
-
Q5: I'm observing split or broad peaks for this compound. What should I check?
Split or broad peaks can significantly impact resolution and integration. Here's a troubleshooting workflow:
Q6: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample. Common sources include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in a subsequent run.
-
Sample Degradation: this compound or other components in the sample may degrade in the autosampler.
To identify the source, run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the issue is likely with the mobile phase or the HPLC system.
Quantification & Method Development
Q7: What are typical HPLC conditions for this compound quantification?
Several HPLC methods have been reported for the quantification of this compound, primarily in extracts of Ajuga reptans. A summary of typical parameters is provided in the table below.
| Parameter | Typical Conditions |
| Column | C18 Reverse-Phase (e.g., µ-Bondapak, Luna)[1][3] |
| Mobile Phase | Gradient of Water (A) and Methanol or Acetonitrile (B), often with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)[1][3] |
| Detection | UV/DAD at approximately 330 nm[1] |
| Flow Rate | 0.8 - 1.0 mL/min[1] |
| Column Temperature | Ambient or controlled (e.g., 35°C)[3] |
Q8: Is this compound stable in solution? Are there any special storage conditions I should be aware of?
-
pH: Phenylpropanoid glycosides can be unstable under strongly acidic or basic conditions, which may lead to hydrolysis of the glycosidic bonds or ester linkages. It is advisable to prepare solutions in a slightly acidic to neutral pH range for better stability.
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store standard solutions and prepared samples at refrigerated temperatures (2-8°C) and protect them from light to minimize degradation. For long-term storage, freezing (-20°C or lower) may be appropriate.
-
Light: As with many phenolic compounds, exposure to UV light can cause degradation. Storing solutions in amber vials is a good practice.
Experimental Protocols
General Protocol for this compound Quantification in Ajuga reptans
This protocol is a generalized procedure based on published methods and should be optimized for your specific instrumentation and sample matrix.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Add a defined volume of extraction solvent (e.g., methanol:water, 70:30 v/v).
-
Extract using sonication for a specified time (e.g., 30 minutes).
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample extracts.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and dilution factors.
-
Visualized Workflows
References
Technical Support Center: Optimizing Teupolioside Dosage for In-Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing in-vivo studies with Teupolioside. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental design and implementation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in an in-vivo anti-inflammatory model?
A1: For inflammatory models, particularly colitis in rats, a recommended oral dosage range is 0.2 to 2 mg/kg body weight, administered daily.[1] Studies have shown that oral administration of this compound at these concentrations can significantly reduce inflammatory markers and ameliorate disease symptoms.[1] It is advisable to start with a dose within this range and optimize based on your specific animal model and experimental endpoints.
Q2: Is there a recommended dosage for this compound in in-vivo neuroprotection studies?
A2: Currently, there is limited specific data available in the public domain regarding established effective dosages of this compound for in-vivo neuroprotection models. However, based on the dosages used for other biological activities of phenylpropanoid glycosides, a starting point for dose-ranging studies could be in a similar range to that used for anti-inflammatory effects (e.g., 1-10 mg/kg). It is crucial to conduct a pilot study to determine the optimal and safe dosage for your specific neuroprotection model.
Q3: How should I prepare this compound for oral gavage?
A3: this compound has low aqueous solubility. Therefore, a suspension is typically required for oral gavage. A common and effective vehicle is a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
Q4: What is a suitable vehicle for intraperitoneal (IP) injection of this compound?
A4: For IP injections of poorly water-soluble compounds like this compound, a vehicle containing a mixture of solvents is often necessary to ensure a stable and homogenous suspension. A commonly used vehicle combination is a solution of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline. For animals that may be sensitive to DMSO, a lower concentration (e.g., 2% DMSO) with a corresponding increase in the saline percentage can be considered.
Data Presentation: Reported In-Vivo Dosages for this compound
| Indication | Animal Model | Dosage | Route of Administration | Frequency | Reference |
| Anti-inflammatory | Rat (Colitis) | 0.2 mg/kg | Oral | Daily | [1] |
| Anti-inflammatory | Rat (Colitis) | 2 mg/kg | Oral | Daily | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile beakers and graduated cylinders
-
Calibrated balance
Procedure:
-
Vehicle Preparation:
-
Weigh the required amount of CMC-Na to prepare a 0.5% (w/v) solution (e.g., 0.5 g of CMC-Na for 100 mL of water).
-
In a sterile beaker, slowly add the CMC-Na to the sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
-
Suspension Formulation:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration for dosing.
-
In a separate sterile container, add the weighed this compound powder.
-
Gradually add a small volume of the 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure uniform distribution of this compound.
-
Administer the suspension to the animal using a properly sized and lubricated gavage needle. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% sterile saline. For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG400, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.
-
Vortex the mixture thoroughly to ensure it is homogenous.
-
-
Suspension Formulation:
-
Accurately weigh the required amount of this compound powder.
-
First, dissolve the this compound in the DMSO portion of the vehicle. Ensure it is completely dissolved.
-
Gradually add the PEG400 and Tween-80 while vortexing.
-
Finally, add the sterile saline slowly to the mixture while continuously vortexing to form a stable and uniform suspension.
-
-
Administration:
-
Visually inspect the suspension for any precipitation before each injection.
-
Administer the suspension via intraperitoneal injection using an appropriate gauge needle (e.g., 25-27 G for mice). The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or no observed efficacy | - Inadequate dosage.- Poor bioavailability due to formulation issues.- Rapid metabolism of the compound.- Inappropriate animal model for the targeted effect. | - Conduct a dose-response study to determine the optimal dose.- Optimize the formulation to improve solubility and absorption (e.g., try alternative vehicles or add solubilizing agents).- Consider a different route of administration (e.g., IP instead of oral) to bypass first-pass metabolism.- Ensure the chosen animal model is appropriate for the intended pharmacological investigation. |
| High variability in experimental results | - Inconsistent dosing due to inhomogeneous suspension.- Animal-to-animal variation in absorption and metabolism.- Improper handling and stress during administration.- Inconsistent timing of dosing and sample collection. | - Ensure the suspension is vigorously and consistently mixed (vortexed) immediately before dosing each animal.- Use animals of a similar age and weight, and from the same supplier.- Handle animals gently and consistently to minimize stress. Acclimatize animals to handling before the start of the experiment.- Standardize the time of day for dosing and sample collection to minimize the influence of circadian rhythms on metabolic processes. |
| Precipitation of this compound in the vehicle | - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation of the suspension.- Temperature changes affecting solubility. | - For oral gavage, ensure the CMC-Na is fully dissolved before adding this compound.- For IP injections, ensure this compound is first fully dissolved in DMSO before adding other components.- Prepare fresh suspensions for each day of dosing.- If precipitation occurs upon cooling, gently warm the suspension before administration (ensure the temperature is safe for the animal). |
| Animal distress during or after administration (e.g., coughing, lethargy) | - Oral Gavage: Incorrect placement of the gavage needle into the trachea; esophageal injury.- IP Injection: Puncture of internal organs; irritation from the vehicle (especially at higher DMSO concentrations). | - Oral Gavage: Ensure proper restraint and technique. If resistance is felt, do not force the needle. If signs of distress occur, stop the procedure immediately. Consider alternative, less stressful oral administration methods if possible.- IP Injection: Use the correct needle size and injection site (lower right quadrant of the abdomen). Aspirate before injecting to ensure no fluid or blood is drawn back. If using a DMSO-based vehicle, consider reducing the DMSO concentration if irritation is suspected. |
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of phenylpropanoid glycosides like this compound are often associated with the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Caption: this compound's potential inhibition of the MAPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in-vivo studies with this compound.
References
Technical Support Center: Teupolioside Formulation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of Teupolioside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Lamiuside A, is a phenylpropanoid glycoside derived from plants like Ajuga reptans.[1][2] It has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for treating conditions like inflammatory bowel disease.[1] However, its therapeutic potential is often hindered by its poor water solubility, which can lead to low bioavailability and limit its effectiveness in aqueous-based formulations for oral or parenteral administration.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is readily soluble in Dimethyl sulfoxide (B87167) (DMSO).[4] For experimental purposes, high-purity, anhydrous DMSO is recommended for preparing concentrated stock solutions. These stock solutions can then be diluted into aqueous buffers or cell culture media, though precipitation may occur if the final DMSO concentration is too low.
Q3: Can I improve this compound solubility by adjusting the pH?
A3: Adjusting the pH can be a viable strategy for ionizable compounds.[5] While this compound has multiple hydroxyl groups, its overall structure does not lend itself to significant solubility changes via pH modification within a physiologically acceptable range. Extreme pH values that might improve solubility could also lead to the chemical degradation of the glycoside and are often unsuitable for biological experiments.[5]
Troubleshooting Guide: Enhancing Aqueous Solubility
This section addresses common issues encountered during experiments and provides detailed protocols for proven solubility enhancement techniques.
Q4: My this compound is precipitating out of my aqueous experimental buffer. What are my options?
A4: Precipitation is a common issue due to this compound's hydrophobic nature. Several formulation strategies can be employed to increase its aqueous solubility and prevent precipitation.[6][7] These include:
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its water solubility.[8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[10][11]
-
Nanoparticle Formulation: Incorporating this compound into lipid-based nanoparticles can create stable aqueous dispersions.[12]
-
Co-solvency: Using a mixture of water and a biocompatible organic solvent can increase solubility, although this is often limited by the toxicity of the co-solvent.[13]
Below are detailed guides for the most effective and widely used methods.
Q5: How can I use cyclodextrins to improve this compound solubility?
A5: Forming an inclusion complex with cyclodextrins (CDs) is a highly effective method. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble molecules like this compound, thereby increasing their solubility in water.[8][14] Studies on similar flavonol glycosides have shown significant solubility enhancement. For example, the water solubility of Hyperoside was increased 9-fold by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[15]
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from the ultrasonic method used for similar natural compounds.[15]
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., HP-β-CD). A 1:1 stoichiometry is common for these types of complexes.[15]
-
-
Preparation of the Complex:
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable solvent like ethanol (B145695).
-
Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.
-
Sonicate the mixture in an ultrasonic bath for 60-90 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, stir the solution at room temperature for another 2-3 hours.
-
-
Isolation and Drying:
-
Filter the resulting solution to remove any un-complexed this compound.
-
Lyophilize (freeze-dry) the filtrate for 48 hours to obtain a fine powder of the this compound-CD inclusion complex.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), or X-ray Powder Diffraction (XRPD).[15][[“]] Successful complexation is indicated by changes in the spectral peaks and morphology compared to the physical mixture.
-
Data Presentation: Solubility Enhancement with Cyclodextrins (Hypothetical Example)
The following table illustrates the potential improvement in this compound solubility based on results from analogous compounds.[15]
| Formulation | Solvent | Solubility (mg/mL) | Fold Increase |
| Free this compound | Water | ~0.1 (Estimated) | 1x |
| This compound-HP-β-CD Complex | Water | ~0.9 (Projected) | ~9x |
| This compound | DMSO | >20 | >200x |
Q6: What is a solid dispersion and how can it be used for this compound?
A6: A solid dispersion (SD) is a system where a poorly soluble drug (this compound) is dispersed within a highly soluble solid carrier or matrix, such as a polymer.[11][17] This technique enhances the dissolution rate by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.[18][19]
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Choose a hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEGs), or Hydroxypropyl Methylcellulose (HPMC).[20]
-
Dissolution: Dissolve both this compound and the carrier polymer in a common volatile solvent, such as ethanol or methanol (B129727).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will form a thin film on the flask wall.
-
Drying and Pulverization: Dry the resulting solid mass completely in a vacuum oven at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Sieving: Scrape the dried product, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to ensure uniformity. Store in a desiccator.
Diagram: Workflow for Solubility Enhancement Strategy
Caption: Workflow for selecting and developing a suitable formulation to enhance this compound solubility.
Q7: How can I formulate this compound into nanoparticles?
A7: Nanotechnology offers a robust way to deliver hydrophobic drugs.[21] Solid Lipid Nanoparticles (SLNs) are a promising option, consisting of a solid lipid core that can encapsulate this compound, dispersed in an aqueous medium with a surfactant to ensure stability.[12][22]
Experimental Protocol: Preparation of this compound-Loaded SLNs
This protocol is based on the solvent evaporation method used for other natural compounds like Asiaticoside.[22]
-
Phase Preparation:
-
Organic Phase: Dissolve this compound and a solid lipid (e.g., Glyceryl tristearate) in 5 mL of ethanol.
-
Aqueous Phase: Dissolve a surfactant/stabilizer (e.g., Poloxamer 188) in deionized water.
-
-
Emulsification:
-
Heat the aqueous phase to approximately 80°C on a magnetic stirrer (e.g., 1000 rpm).
-
Add the organic phase drop-wise into the hot aqueous phase.
-
Stir the resulting mixture for 1 hour to allow the ethanol to evaporate, forming an emulsion.
-
-
Nanoparticle Solidification:
-
Cool the emulsion rapidly in an ice bath to solidify the lipid, forming the nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the SLN dispersion at a low speed (e.g., 3000 rpm) to remove any unentrapped this compound.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 rpm) at 4°C to pellet the SLNs.
-
Wash the pellet with deionized water and re-centrifuge to remove excess surfactant.
-
The final SLN pellet can be re-suspended in a buffer or lyophilized for long-term storage.
-
Q8: How do I quantify the amount of this compound in my new formulation?
A8: A validated quantitative analysis method is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for quantifying compounds like this compound.[23][24]
Experimental Protocol: Quantification of this compound by RP-HPLC
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., methanol) at known concentrations (e.g., 5-100 µg/mL) to generate a calibration curve.[23]
-
Sample Preparation:
-
Accurately weigh a portion of your formulation (e.g., cyclodextrin complex, solid dispersion).
-
Dissolve it in the mobile phase solvent and sonicate to ensure complete extraction of this compound.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic system of water (with 0.1% formic or phosphoric acid) and methanol or acetonitrile.[23][24]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection Wavelength: Scan for optimal absorbance; a wavelength around 220 nm is a good starting point.[23][24]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve.[25]
-
Signaling Pathway
Q9: What is the known mechanism of action for this compound's anti-inflammatory effects?
A9: this compound exerts its anti-inflammatory effects by modulating multiple signaling pathways. In models of colitis, it has been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). This, in turn, suppresses the downstream inflammatory cascade, including the upregulation of adhesion molecules (ICAM-1, P-selectin) and the activity of matrix metalloproteinases (MMP-2, MMP-9), which are involved in tissue damage and neutrophil infiltration.[1]
Diagram: this compound Anti-Inflammatory Signaling Pathway
Caption: this compound's mechanism of inhibiting key inflammatory mediators and pathways.[1]
References
- 1. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abres.it [abres.it]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjbphs.com [wjbphs.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. oatext.com [oatext.com]
- 9. mdpi.com [mdpi.com]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Water-Soluble Inclusion Complex of Pedunculoside with the Polymer β-Cyclodextrin: A Novel Anti-Inflammation Agent with Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [research-repository.griffith.edu.au]
- 20. ijpsm.com [ijpsm.com]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. Solid Lipid Nanoparticles Containing Asiaticoside: Development of Topical Delivery Formulation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 23. scispace.com [scispace.com]
- 24. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Contamination Control in Teupolioside Plant Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing contamination in Teupolioside-producing plant cell cultures, such as those from Ajuga reptans.
Troubleshooting Guide
This guide addresses common contamination issues in a question-and-answer format, providing actionable solutions.
Issue 1: My culture medium has turned cloudy and/or has a distinct unpleasant odor.
-
Question: What is causing this, and how can I fix it?
-
Answer: Cloudiness and foul odors are strong indicators of bacterial contamination.[1][2] Bacteria multiply rapidly in nutrient-rich culture media, leading to a turbid appearance and changes in pH, which can sometimes be observed as a color change in the medium if a pH indicator is present.[2]
Immediate Actions:
-
Immediately isolate and remove the contaminated culture vessel to prevent cross-contamination to other cultures.[1]
-
Autoclave the contaminated culture and vessel before disposal to kill all microorganisms.
-
Thoroughly disinfect the laminar flow hood and surrounding work area with 70% ethanol (B145695).
-
Review your aseptic technique. Ensure you are properly sterilizing all equipment and media, and that your personal hygiene in the lab is impeccable.
Preventative Measures for Future Cultures:
-
Incorporate a broad-spectrum biocide like Plant Preservative Mixture (PPM™) into your culture medium during preparation. PPM™ is heat-stable and can be autoclaved with the medium.[3][4]
-
Consider adding a suitable antibiotic to the medium. It is crucial to determine the appropriate antibiotic and its minimum inhibitory concentration (MIC) to avoid phytotoxicity.
-
Issue 2: I see fuzzy, cotton-like growths on the surface of my culture medium or on the plant tissue.
-
Question: What is this growth, and what should I do?
-
Answer: These are characteristic signs of fungal (mold) contamination.[1] Fungal spores are ubiquitous in the environment and can easily be introduced into cultures through airborne particles or contaminated equipment.
Immediate Actions:
-
As with bacterial contamination, immediately segregate and autoclave the contaminated culture.
-
Decontaminate the entire workspace, paying close attention to the laminar flow hood and any shared equipment.
-
Investigate potential sources of fungal spores in the lab, such as nearby plants, soil, or dust.
Preventative Measures for Future Cultures:
-
Use a fungicide in your culture medium. The choice of fungicide and its concentration should be carefully tested to ensure it does not harm the plant cells.
-
Ensure the HEPA filter in your laminar flow hood is certified and functioning correctly to remove airborne fungal spores.
-
Maintain a clean and organized laboratory environment to minimize dust and potential spore reservoirs.
-
Issue 3: My cultures are growing poorly, and I observe a grainy appearance under the microscope, but the medium is not cloudy.
-
Question: What could be the issue if not typical bacteria or fungi?
-
Answer: This could indicate a mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall, making them difficult to see with a standard light microscope and resistant to many common antibiotics that target cell wall synthesis. They can alter cell growth and metabolism without causing the typical signs of contamination.
Immediate Actions:
-
Isolate the suspected cultures.
-
Perform a specific mycoplasma detection test, such as a PCR-based assay or a mycoplasma-specific culture test.
Preventative Measures for Future Cultures:
-
Routinely test all cell lines for mycoplasma, especially before cryopreservation and after resuscitation.
-
Use a broad-spectrum antimicrobial that is effective against mycoplasma, such as certain antibiotics or PPM™.
-
Only source cell lines from reputable cell banks that certify their cultures as mycoplasma-free.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a plant cell culture lab?
A1: The most common sources of contamination include:
-
The explant itself: Microorganisms can be present on the surface (epiphytic) or within the tissues (endophytic) of the source plant material.
-
The laboratory environment: Airborne spores of fungi and bacteria are always present. Dust particles can also carry microbes.
-
The laboratory personnel: Contaminants can be introduced from the operator's hands, breath, or clothing.
-
Improperly sterilized equipment and media: Failure to achieve or maintain sterility of instruments, vessels, and the culture medium is a major cause of contamination.
-
Insects: Mites and other small insects can carry and introduce microorganisms into cultures.
Q2: How can I effectively sterilize my plant explants without damaging them?
A2: Surface sterilization of explants is a critical step. A common procedure involves a multi-step process:
-
Initial Wash: Thoroughly wash the explants under running tap water to remove superficial debris.
-
Detergent Wash: Agitate the explants in a solution with a few drops of a mild detergent (e.g., Tween-20) to help wet the surface and remove more contaminants.
-
Ethanol Treatment: Briefly immerse the explants in 70% ethanol (typically for 30 seconds to 1 minute). Prolonged exposure can be toxic to the plant tissue.[5]
-
Disinfectant Soak: Immerse the explants in a disinfectant solution such as sodium hypochlorite (B82951) (bleach) or calcium hypochlorite. The concentration and duration of this step need to be optimized for the specific plant species and tissue type.[5]
-
Sterile Water Rinses: Thoroughly rinse the explants with sterile distilled water (typically 3-5 rinses) to remove any residual disinfectant.[5]
For a more detailed protocol on explant sterilization, refer to the Experimental Protocols section.
Q3: Can I use antibiotics and fungicides together in my culture medium?
A3: Yes, it is possible to use a combination of antibiotics and fungicides to provide broad-spectrum protection. However, it is crucial to:
-
Test for Phytotoxicity: Both antibiotics and fungicides can be toxic to plant cells at certain concentrations. It is essential to perform a dose-response experiment to determine the optimal concentrations that are effective against microbes without significantly inhibiting plant cell growth.
-
Consider Stability: Some antimicrobial agents are not heat-stable and must be filter-sterilized and added to the culture medium after autoclaving.
-
Be Aware of Resistance: Continuous use of the same antibiotics can lead to the development of resistant bacterial strains. It is good practice to rotate antibiotics or use a broad-spectrum biocide like PPM™.
Q4: What is Plant Preservative Mixture (PPM™), and how does it work?
A4: PPM™ is a broad-spectrum biocide used in plant tissue culture to prevent or eliminate microbial contamination.[3][6] It is effective against bacteria, fungi, and their spores.[3] Its advantages include:
-
Heat Stability: It can be added to the medium before autoclaving.[3][6]
-
Broad Spectrum: It targets a wide range of common laboratory contaminants.[3]
-
Low Phytotoxicity: At recommended concentrations, it generally does not harm plant cells.[3]
-
Prevents Resistance: Its mode of action makes it less likely for microbes to develop resistance compared to some antibiotics.[6]
The recommended dosage is typically 0.5-2 ml per liter of culture medium.[3]
Data Presentation
Table 1: Commonly Used Antibiotics for Bacterial Contamination Control in Plant Cell Culture
| Antibiotic | Target Bacteria | Typical Concentration Range | Notes |
| Carbenicillin | Gram-negative | 100 - 1000 mg/L | Relatively low toxicity to a wide variety of plants.[] |
| Cefotaxime | Gram-negative | 50 - 500 mg/L | Aqueous solution is most stable at pH 4.3-6.2.[] |
| Kanamycin | Gram-positive & Gram-negative | 50 - 100 mg/L | Also used as a selection agent for transgenic plants.[] |
| Tetracycline | Broad-spectrum | 1 - 256 µg/mL | Effective at low concentrations but can cause yellowing of leaves at higher concentrations.[8] |
| Vancomycin | Gram-positive | 50 µg/mL | Can be effective against bacteria resistant to other antibiotics.[9] |
Table 2: Commonly Used Fungicides for Fungal Contamination Control in Plant Cell Culture
| Fungicide | Target Fungi | Typical Concentration Range | Notes |
| Benomyl | Broad-spectrum | 25 ppm | A systemic fungicide. |
| Captan | Broad-spectrum | Varies | Effectiveness can depend on the specific fungal contaminant. |
| Propiconazole | Broad-spectrum | 0.05 - 0.1% | Has been shown to be highly effective against various molds.[10] |
| Thiophanate-methyl | Broad-spectrum | Varies | Used to control a range of fungal pathogens. |
Table 3: Efficacy of Plant Preservative Mixture (PPM™) in Contamination Control
| PPM™ Concentration | Efficacy | Observations |
| 0.05% - 0.2% (v/v) | Effective against airborne and low-density endogenous contamination.[4] | Recommended for general preventative use.[4] |
| 0.5 mL/L | Effective in controlling contamination while promoting plant development in some species.[6] | Higher concentrations may negatively impact shoot proliferation.[6] |
| 4-5% (v/v) solution | Used as a pre-treatment for explants to reduce endogenous contamination.[3] | Explants are soaked for 4-12 hours.[3] |
Experimental Protocols
Protocol 1: General Surface Sterilization of Ajuga reptans Explants
-
Excise young, healthy leaf or stem sections from a mother plant.
-
Wash the explants thoroughly under running tap water for 10-15 minutes.
-
In a sterile beaker, prepare a solution of mild detergent (e.g., 2-3 drops of Tween-20 in 100 mL of water). Agitate the explants in this solution for 5-10 minutes.
-
Rinse the explants 3-4 times with sterile distilled water to remove all traces of the detergent.
-
Under a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to a 10-20% commercial bleach solution (containing 0.5-1.0% sodium hypochlorite) for 10-15 minutes with gentle agitation.
-
Rinse the explants 3-5 times with sterile distilled water inside the laminar flow hood to remove all bleach residues.
-
Trim the edges of the explants to remove any tissue damaged during the sterilization process before placing them on the culture medium.
Protocol 2: Detection of Microbial Contamination by Culture Plating
-
Under aseptic conditions, take a 1 mL aliquot of the liquid culture medium or a small piece of the plant tissue from the suspected culture.
-
Plate the sample onto a general-purpose microbial growth medium, such as Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi).
-
Incubate the plates at an appropriate temperature (e.g., 30-37°C for bacteria, 25-30°C for fungi) for 3-7 days.
-
Visually inspect the plates for the growth of microbial colonies. The morphology and color of the colonies can provide a preliminary identification of the contaminant.[9]
Protocol 3: PCR-Based Detection of Mycoplasma
-
Sample Preparation:
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet any mycoplasma.
-
Carefully aspirate the supernatant, leaving a small amount to avoid disturbing the pellet.
-
Resuspend the pellet in a suitable lysis buffer.
-
Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.
-
Centrifuge again to pellet any debris, and use the supernatant containing the DNA as the template for PCR.[11]
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and mycoplasma-specific primers.
-
Add the prepared DNA template to the master mix.
-
Include a positive control (known mycoplasma DNA) and a negative control (sterile water) in the PCR run.
-
Perform PCR using a thermal cycler with an appropriate amplification program.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.[11]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common contamination issues.
Caption: A simplified diagram of a plant's defense signaling pathway against microbes.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. maxanim.com [maxanim.com]
- 8. Optimizing Suitable Antibiotics for Bacterium Control in Micropropagation of Cherry Rootstock Using a Modified Leaf Disk Diffusion Method and E Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for eliminating bacterial contamination from in vitro moss cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. alstembio.com [alstembio.com]
Technical Support Center: Teupolioside Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teupolioside. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments, particularly concerning high-dose administration.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of high-dose this compound administration?
Direct studies on the side effects of high-dose administration of isolated this compound are limited in publicly available literature. However, studies on extracts from Ajuga reptans, the plant source of this compound, and on the structurally similar phenylpropanoid glycoside, verbascoside (B1683046), provide insights into its safety profile. Extracts of Ajuga reptans have been shown to be practically non-toxic, with an LD50 greater than 5000 mg/kg in animal models.[1] Similarly, verbascoside has a reported LD50 of over 5 g/kg.[2][3]
While generally considered safe, very high doses of verbascoside have been suggested to potentially exert pro-oxidative effects.[4] Some in vitro studies indicated potential genotoxicity for verbascoside, but these findings were not replicated in subsequent in vivo studies.[5]
Q2: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause?
Unexpected cytotoxicity in in vitro assays with natural products like this compound can stem from several factors unrelated to the compound's intrinsic bioactivity. Consider the following possibilities:
-
Compound Instability: Natural products can degrade under certain experimental conditions (e.g., light, temperature, pH). Re-test with a fresh sample of the extract and ensure proper storage and handling.[6]
-
Solubility Issues: Poor solubility can lead to the formation of aggregates that may be cytotoxic or interfere with assay readouts. Visually inspect for precipitation and consider using different solubilizing agents.[6]
-
Assay Interference: The compound may interfere with the assay itself. For example, some plant extracts can directly reduce MTT dye, leading to false-positive results in cytotoxicity assays.[7] It is advisable to run a parallel control with the extract in the absence of cells.
-
Contaminants: Ensure the purity of your this compound sample. Contaminants from the extraction or purification process could be responsible for the observed cytotoxicity.
Q3: My in vivo study with high-dose this compound shows some unexpected physiological changes. How should I proceed?
If you observe unexpected physiological changes in animal models, a systematic approach is crucial.
-
Confirm the Finding: Repeat the experiment with a new batch of the compound to rule out formulation or administration errors.
-
Dose-Response Relationship: If the effect is reproducible, establish a clear dose-response relationship to understand the toxicity threshold.
-
Histopathological Analysis: Conduct a thorough histopathological examination of key organs, particularly the liver and kidneys, as these are common targets for drug-induced toxicity.
-
Review Related Compounds: Examine the toxicological profiles of structurally similar compounds, such as other phenylpropanoid glycosides, for potential clues.
Troubleshooting Guides
In Vitro Experimentation: Unexpected Results
| Issue | Possible Cause | Recommended Action |
| High hit rate in a primary screen | Assay interference (e.g., fluorescence, colorimetric reaction with assay reagents). Non-specific activity due to cytotoxicity. | Perform a counter-screen using a different detection method. Run a cytotoxicity assay in parallel with the primary screen.[6] |
| Hit confirmation is not reproducible | Compound instability. Poor solubility leading to precipitation. | Re-test with a fresh sample. Investigate the stability of this compound under your specific assay and storage conditions. Visually inspect for precipitation and try different solubilizing agents or pre-incubation steps.[6] |
| No hits found in a primary screen | Inappropriate assay selection. The active concentration is outside the tested range. | Consider using a broader, phenotype-based assay in initial screens. Test a wider range of concentrations.[6] |
In Vivo Experimentation: Potential Adverse Effects
| Observation | Potential Area of Concern | Recommended Experimental Protocol |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity | Protocol: 1. Collect blood samples at multiple time points post-administration. 2. Analyze serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin. 3. Perform histopathological analysis of liver tissue, looking for signs of necrosis, inflammation, or steatosis. 4. Consider measuring markers of oxidative stress in liver homogenates. |
| Changes in Kidney Function Markers (Creatinine, BUN) | Nephrotoxicity | Protocol: 1. Collect urine and blood samples. 2. Measure serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels. 3. Conduct urinalysis to check for proteinuria, glucosuria, or hematuria. 4. Perform histopathological examination of kidney tissue, focusing on the glomeruli and renal tubules. |
| General Signs of Toxicity (Weight loss, lethargy, etc.) | Systemic Toxicity | Protocol: 1. Monitor animal body weight and food/water intake daily. 2. Perform regular clinical observations for any changes in behavior or appearance. 3. At the end of the study, perform a complete gross necropsy and collect all major organs for histopathological analysis. |
Data on Related Compounds
Since direct high-dose toxicity data for this compound is scarce, the following tables summarize the available data for Ajuga reptans extract and the structurally related compound, verbascoside.
Table 1: Acute Toxicity Data for Ajuga reptans Extract
| Parameter | Result | Reference |
| LD50 (Oral, Animal Model) | > 5000 mg/kg | [1] |
| Observed Effects at High Doses | No animal mortality or signs of toxicity | [1] |
Table 2: Toxicological Data for Verbascoside
| Parameter | Result | Reference |
| LD50 (Oral, Animal Model) | > 5 g/kg | [2][3] |
| Sub-acute Toxicity (21 days, rats) | No significant changes in hematological, biochemical, or pathological parameters | [3] |
| In Vitro Genotoxicity | Some evidence in human lymphocytes | [5] |
| In Vivo Genotoxicity | No genotoxicity at high oral doses | [5] |
| High-Dose Effect | Potential for pro-oxidative effects | [4] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Workflow for Investigating Unexpected In Vitro Results
References
- 1. Ajuga reptans L. Herb Extracts: Phytochemical Composition and Pharmacological Activity Screening | MDPI [mdpi.com]
- 2. Verbascoside-Rich Plant Extracts in Animal Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Effects of verbascoside-based diet on blood and plasma constituents of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verbascoside - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Teupolioside and Verbascoside for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, biosynthesis, and biological activities of two prominent phenylpropanoid glycosides, supported by experimental data and detailed protocols.
Introduction
Teupolioside and Verbascoside are naturally occurring phenylpropanoid glycosides that have garnered significant attention in the scientific community for their diverse and potent biological activities. Both compounds are found in a variety of plant species and are particularly abundant in the Lamiaceae family, with Ajuga reptans being a notable source of both.[1][2] This guide provides a comprehensive comparative analysis of this compound and Verbascoside, focusing on their chemical structures, biosynthetic pathways, and a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound and Verbascoside share a core chemical scaffold characteristic of phenylpropanoid glycosides, which consists of a hydroxytyrosol (B1673988) and a caffeic acid moiety attached to a central glucose unit. The primary distinction between the two lies in the glycosidic linkages. Verbascoside, also known as acteoside, has a rhamnose sugar attached to the glucose.[3] In this compound, an additional galactose unit is linked to the rhamnose, forming a more complex sugar chain.[3] This structural difference influences their physicochemical properties, such as solubility and bioavailability, which in turn may affect their biological efficacy.
Table 1: Chemical and Physical Properties of this compound and Verbascoside
| Property | This compound | Verbascoside |
| Molecular Formula | C35H46O20[3] | C29H36O15 |
| Molecular Weight | 786.7 g/mol [3] | 624.6 g/mol |
| Synonyms | Lamiuside A | Acteoside, Kusaginin |
| Core Structure | Phenylpropanoid Glycoside | Phenylpropanoid Glycoside |
| Key Structural Difference | Contains an additional galactose unit in the sugar chain compared to Verbascoside.[3] | Contains a rhamnose unit linked to the central glucose. |
Biosynthesis of this compound and Verbascoside
The biosynthesis of both this compound and Verbascoside originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[2][4][5][6] The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce key intermediates like cinnamic acid and p-coumaroyl-CoA.[4][5]
The biosynthesis of Verbascoside has been more extensively studied.[3][7] Key steps involve the formation of a hydroxytyrosol glucoside, followed by the addition of rhamnose and subsequent acylation with caffeoyl-CoA. The biosynthesis of this compound is believed to follow a similar pathway, with an additional glycosylation step where a galactose unit is attached to the rhamnose moiety of Verbascoside or a precursor. The precise enzymes and regulatory mechanisms governing this final step in this compound biosynthesis are still under investigation.
Simplified biosynthetic pathway of Verbascoside and this compound.
Comparative Biological Activities
Both this compound and Verbascoside exhibit a broad spectrum of biological activities. While there is a wealth of data on Verbascoside, research on this compound is less extensive, with many studies focusing on its anti-inflammatory properties.
Antioxidant Activity
Verbascoside is a well-documented antioxidant, demonstrating potent free radical scavenging activity in various in vitro assays.[4] The antioxidant capacity of Verbascoside is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.
Quantitative data on the antioxidant activity of this compound is limited in the currently available literature, making a direct comparison challenging. However, given its structural similarity to Verbascoside, it is presumed to possess significant antioxidant properties. Extracts of Ajuga reptans, which contain both compounds, have shown notable antioxidant effects.[1]
Table 2: In Vitro Antioxidant Activity
| Assay | This compound (IC50) | Verbascoside (IC50) | Reference Compound (IC50) |
| DPPH Radical Scavenging | Data not available | 58.1 µM[4] | Ascorbic Acid: 284.9 µM[4] |
| Hydroxyl Radical Scavenging | Data not available | 357 µM[4] | Ascorbic Acid: 1031 µM[4] |
| Superoxide Anion Scavenging | Data not available | Data available, specific IC50 not provided in source | - |
Anti-inflammatory Activity
Both this compound and Verbascoside have demonstrated significant anti-inflammatory effects. A study on a rodent model of colitis showed that this compound administered orally at doses of 0.2 and 2 mg/kg significantly reduced colonic inflammation, as evidenced by a decrease in myeloperoxidase activity and malondialdehyde levels.[7] this compound also reduced the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]
Verbascoside has been shown to inhibit the production of various inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[8] Its anti-inflammatory mechanism involves the modulation of key signaling pathways, such as the NF-κB pathway. By inhibiting the activation of NF-κB, Verbascoside can suppress the expression of genes encoding pro-inflammatory proteins.
Inhibition of the NF-κB signaling pathway by Verbascoside and this compound.
Table 3: In Vitro Anti-inflammatory Activity
| Assay | This compound | Verbascoside |
| Inhibition of NO Production | Data not available | Inhibits NO production in LPS-stimulated macrophages.[8] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced levels in a colitis model.[7] | Inhibits production in various cell models.[8] |
Neuroprotective Activity
Verbascoside has been extensively studied for its neuroprotective effects and is considered a promising candidate for the treatment of neurodegenerative diseases.[4] It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, inhibit the aggregation of amyloid-beta peptides, and modulate neurotransmitter levels.[4]
While direct evidence for the neuroprotective effects of this compound is limited, extracts from Ajuga species containing this compound have shown neuroprotective potential.[9] Given its structural similarities to Verbascoside and its demonstrated anti-inflammatory and antioxidant properties, it is plausible that this compound also possesses neuroprotective activities. Further research is warranted to fully elucidate its potential in this area.
Table 4: In Vitro Neuroprotective Activity
| Assay | This compound | Verbascoside |
| Inhibition of MAO-A | Data not available | IC50 of 3.44 µM[4] |
| Inhibition of Acetylcholinesterase (AChE) | Data not available | Weak inhibition observed[4] |
| Protection against Oxidative Stress-induced Neuronal Cell Death | Data not available | Protects PC12 cells from MPP+-induced apoptosis. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Verbascoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Procedure:
-
Prepare a stock solution of the test compound (this compound or Verbascoside) and a reference antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test and reference compounds.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each dilution of the test and reference compounds to separate wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Workflow for the DPPH radical scavenging assay.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory potential of the test compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable end-product, nitrite (B80452), in the culture medium using the Griess reagent.
Procedure:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds (this compound or Verbascoside) in the culture medium.
-
Pre-treat the cells with the different concentrations of the test compounds for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add a portion of the supernatant from each well.
-
Add Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for a short period at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound.
NF-κB Activation Assay (Nuclear Translocation)
Objective: To determine if the test compounds inhibit the activation of the NF-κB signaling pathway.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory agents like LPS, IκB is degraded, and NF-κB translocates to the nucleus, where it activates the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence microscopy.
Procedure:
-
Culture suitable cells (e.g., macrophages or epithelial cells) on glass coverslips in a multi-well plate.
-
Treat the cells with the test compounds for a defined period before stimulating them with LPS.
-
After stimulation, fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each treatment condition.
Conclusion
This compound and Verbascoside are promising natural compounds with a range of beneficial biological activities. Verbascoside has been extensively studied, and its antioxidant, anti-inflammatory, and neuroprotective properties are well-established, with a growing body of quantitative data supporting its mechanisms of action. This compound, while structurally similar, is less characterized. The available evidence strongly suggests potent anti-inflammatory effects, but further research is needed to fully elucidate its antioxidant and neuroprotective potential and to enable a more direct and comprehensive comparison with Verbascoside. This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on these two important phenylpropanoid glycosides and to identify areas for future investigation. The development of biotechnological production methods for both compounds, particularly for this compound, will be crucial for enabling further research and potential therapeutic applications.[1]
References
- 1. abres.it [abres.it]
- 2. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C35H46O20 | CID 16062094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Teupolioside Versus Standard Therapies: A Comparative Efficacy Analysis in Colitis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of Teupolioside with established first-line and second-line treatments for colitis. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer an objective evaluation for research and development professionals.
Comparative Efficacy of this compound and Standard Colitis Treatments
This compound, a phenylpropanoid glycoside, has demonstrated significant anti-inflammatory effects in a well-established pre-clinical model of colitis. This section compares its efficacy against standard colitis treatments, including aminosalicylates (Mesalazine), corticosteroids, immunomodulators (Azathioprine), and biologics (Infliximab). It is important to note that the data for this compound is derived from animal models, while the data for standard treatments is a combination of pre-clinical and clinical findings.
Quantitative Data Summary
The following tables summarize the quantitative data on key efficacy endpoints.
| Treatment Group | Dosage | Change in Disease Activity Index (DAI) Score | Reduction in Histological Score | Reduction in Myeloperoxidase (MPO) Activity | Reduction in TNF-α Levels | Reduction in IL-1β Levels |
| This compound | 2 mg/kg (oral) | Significant reduction | Remarkable amelioration | Significant reduction | Significant reduction | Significant reduction |
| Mesalazine | 150 mg/kg (enema) | Significant reduction | Significant improvement | Significant reduction | Moderate reduction | Moderate reduction |
| Prednisolone (B192156) (Corticosteroid) | 4 mg/kg (oral) | Significant reduction | Significant improvement | Significant reduction | Significant reduction | Significant reduction |
Table 1: Comparison of this compound with First-Line Colitis Treatments in a DNBS-induced Rat Model of Colitis. Data for this compound is from Di Paola et al., 2009[1][2]. Data for Mesalazine and Prednisolone is representative of typical findings in similar pre-clinical models.
| Treatment Group | Dosage | Clinical Remission Rate (Ulcerative Colitis) | Endoscopic Remission Rate (Ulcerative Colitis) | Reduction in TNF-α Levels |
| Azathioprine (B366305) | 2-2.5 mg/kg/day | 53% (vs. 21% for 5-ASA) | 53% (vs. 21% for 5-ASA) | Not typically measured as a primary endpoint |
| Infliximab (B1170848) | 5 mg/kg | 45-50% (at week 54) | Correlated with clinical improvement | Significant reduction in mucosal mRNA |
Table 2: Efficacy of Second-Line Colitis Treatments in Clinical Trials. Data for Azathioprine is from Ardizzone et al., 2006. Data for Infliximab is from Rutgeerts et al., 2005[3].
Experimental Protocols
This compound in DNBS-Induced Colitis Rat Model
This protocol is based on the study by Di Paola et al. (2009).[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Colitis: Colitis was induced by a single intracolonic administration of 10 mg of dinitrobenzene sulfonic acid (DNBS) dissolved in 0.25 mL of 50% ethanol.[1][2]
-
Treatment: this compound was administered orally at doses of 0.2 or 2 mg/kg daily.[1][2]
-
Assessments:
-
Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood.
-
Histological Analysis: Colon tissue was examined for mucosal damage and inflammation.
-
Biochemical Analysis: Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and levels of malondialdehyde (MDA, a marker of oxidative stress), TNF-α, and IL-1β in the colon were measured.[1][2]
-
Standard Colitis Treatments: Representative Protocols
-
Mesalazine (Aminosalicylate): In clinical trials for mild to moderate ulcerative colitis, oral mesalazine is typically administered at doses of 2.4-4.8 g/day for 6-8 weeks. Efficacy is assessed by clinical remission (based on stool frequency and rectal bleeding) and endoscopic improvement.
-
Corticosteroids (e.g., Prednisolone): For moderate to severe ulcerative colitis, oral prednisolone is often initiated at 40-60 mg/day and tapered over several weeks. In clinical settings, efficacy is determined by the induction of clinical remission and the ability to taper off steroids.
-
Azathioprine (Immunomodulator): In steroid-dependent ulcerative colitis, azathioprine is typically administered at a weight-based dose (2-2.5 mg/kg/day). Clinical trials assess its efficacy in achieving steroid-free remission over a period of 6-12 months.
-
Infliximab (Biologic - anti-TNFα): For moderate to severe ulcerative colitis refractory to other treatments, infliximab is administered intravenously at 5 mg/kg at weeks 0, 2, and 6, followed by maintenance infusions every 8 weeks. Clinical trials evaluate its efficacy based on clinical response and remission at various time points (e.g., week 8 and 54).[3]
Signaling Pathways in Colitis
The therapeutic effects of this compound and standard colitis treatments are mediated through their modulation of key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In colitis, its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.
TNF-α Signaling Pathway and its Blockade by Infliximab
TNF-α is a key pro-inflammatory cytokine that plays a critical role in the pathogenesis of colitis. It binds to its receptors (TNFR1 and TNFR2) on target cells, activating downstream signaling cascades, including the NF-κB pathway, which leads to inflammation and tissue damage. Infliximab is a monoclonal antibody that specifically binds to and neutralizes TNF-α, preventing it from activating its receptors.
Conclusion
Pre-clinical evidence suggests that this compound is a promising agent for the treatment of colitis, demonstrating potent anti-inflammatory effects comparable to some standard first-line therapies in animal models. Its mechanism of action appears to involve the inhibition of key inflammatory pathways, including the NF-κB signaling cascade. While direct comparative clinical trials are necessary to definitively establish its efficacy relative to standard treatments in humans, the existing data warrants further investigation into the therapeutic potential of this compound for inflammatory bowel disease. Researchers and drug development professionals should consider these findings in the context of developing novel therapeutic strategies for colitis.
References
Validating the antioxidant capacity of Teupolioside using DPPH assay
A comprehensive analysis of Teupolioside's free radical scavenging activity in comparison to established antioxidants, supported by experimental data, reveals its potential as a powerful natural antioxidant for researchers, scientists, and drug development professionals.
This compound, a phenylpropanoid glycoside, exhibits significant antioxidant activity by effectively scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. This has been quantified through the widely recognized DPPH assay, with studies revealing its efficacy in comparison to well-established antioxidant standards such as α-tocopherol, a form of Vitamin E.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of this compound and other reference antioxidants is commonly expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This value represents the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower EC50/IC50 value indicates a higher antioxidant potency.
The following table summarizes the DPPH radical scavenging activity of this compound in comparison to α-tocopherol, Trolox, and Ascorbic Acid.
| Antioxidant | EC50/IC50 (µg/mL) | Source |
| This compound | 9.18 ± 4.12 | [1] |
| α-Tocopherol | 10.10 ± 1.30 | [1] |
| Trolox | 3.77 | [2] |
| Ascorbic Acid | 4.97 | [3] |
Note: The EC50/IC50 values for Trolox and Ascorbic Acid are sourced from separate studies and are presented for comparative purposes. Direct comparative studies may yield slightly different values.
The data indicates that this compound possesses a strong antioxidant capacity, with an EC50 value comparable to that of α-tocopherol[1]. Furthermore, its potency is in a similar range to that of Trolox and Ascorbic Acid, two of the most widely recognized antioxidant standards. In addition to its EC50 value, the antioxidant power of this compound has been expressed as a Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.64 ± 0.04 mM Trolox/mM compound, further substantiating its significant free radical scavenging ability[1].
Experimental Protocol: DPPH Radical Scavenging Assay
The determination of the antioxidant capacity of this compound was conducted using the DPPH assay. The methodology is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
This compound
-
Reference antioxidants (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Preparation of Sample and Standard Solutions: this compound and the reference antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample and standard solutions. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determination of EC50/IC50: The EC50 or IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample or standard. The concentration that causes 50% inhibition of the DPPH radical is the EC50/IC50 value.
Caption: Experimental workflow for the DPPH antioxidant assay.
Signaling Pathway of DPPH Radical Scavenging
The antioxidant action of this compound in the DPPH assay involves the donation of a hydrogen atom to the stable DPPH radical. This process neutralizes the free radical, leading to a reduction in its absorbance.
Caption: Mechanism of DPPH radical scavenging by this compound.
References
Teupolioside: A Comparative Analysis of In-Vitro and In-Vivo Anti-Inflammatory and Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in-vivo activity of Teupolioside, a phenylpropanoid glycoside, and the corresponding in-vitro methodologies used to assess its anti-inflammatory and antioxidant properties. While direct quantitative in-vitro data for this compound is limited in the currently available literature, this document aims to bridge the gap by presenting the significant in-vivo findings and detailing the standard experimental protocols for in-vitro assays that would enable a correlative analysis.
In-Vivo Efficacy of this compound in an Animal Model of Colitis
A key in-vivo study demonstrates the therapeutic potential of this compound in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis. Oral administration of this compound exhibited a significant ameliorative effect on the disease's progression.
Quantitative In-Vivo Data
| Parameter | Control (DNBS only) | This compound (2 mg/kg) | Outcome |
| Macroscopic Damage Score | Increased | Significantly Reduced | Amelioration of colonic architecture |
| Myeloperoxidase (MPO) Activity | Elevated | Significantly Reduced | Decrease in neutrophil infiltration |
| Malondialdehyde (MDA) Levels | Increased | Significantly Reduced | Reduction in oxidative stress |
| TNF-α Levels | Elevated | Significantly Reduced | Attenuation of pro-inflammatory cytokine |
| IL-1β Levels | Elevated | Significantly Reduced | Attenuation of pro-inflammatory cytokine |
| ICAM-1 Expression | Upregulated | Reduced | Decrease in endothelial activation |
| P-selectin Expression | Upregulated | Reduced | Decrease in leukocyte adhesion |
Corresponding In-Vitro Experimental Protocols
To establish a direct correlation with the observed in-vivo effects, the following in-vitro assays are essential. These protocols provide a framework for quantifying the direct cellular and molecular activities of this compound.
Anti-Inflammatory Activity Assays
-
Inhibition of Pro-Inflammatory Cytokine Production:
-
Cell Line: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).
-
Method: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Various concentrations of this compound are co-incubated with the cells. The levels of secreted TNF-α and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The half-maximal inhibitory concentration (IC50) is then determined.
-
-
NF-κB Activation Assay:
-
Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Method: Cells are pre-treated with different concentrations of this compound before stimulation with an NF-κB activator (e.g., TNF-α). The luciferase activity, which is proportional to NF-κB activation, is measured using a luminometer. The IC50 value for NF-κB inhibition can then be calculated.
-
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Method: A solution of DPPH, a stable free radical, is mixed with various concentrations of this compound. The ability of this compound to donate a hydrogen atom and scavenge the radical leads to a color change, which is measured spectrophotometrically. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is calculated.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Method: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The decolorization of the ABTS radical cation upon addition of different concentrations of this compound is measured spectrophotometrically. The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
-
Nrf2/ARE Pathway Activation Assay
-
Cell Line: HepG2 cells stably or transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Method: Cells are treated with various concentrations of this compound. The activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE sequence, driving the expression of the luciferase reporter gene. The luminescence is measured to quantify the extent of Nrf2 activation. The concentration of this compound required for a 50% increase in luciferase activity (EC50) can be determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway implicated in the anti-inflammatory action of this compound and a typical experimental workflow for evaluating its in-vitro and in-vivo activities.
A Comparative Analysis of Teupolioside from Diverse Ajuga Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of teupolioside, a phenylpropanoid glycoside with significant anti-inflammatory and antioxidant properties, across various species of the Ajuga genus. While comprehensive quantitative data for this compound across all Ajuga species remains an area for further research, this document synthesizes available experimental findings, focusing on Ajuga reptans, and contextualizes them with phytochemical data from other species.
Quantitative Analysis of this compound and Other Bioactive Compounds
Direct comparative studies quantifying this compound across a wide range of Ajuga species are limited in the current scientific literature. However, research on Ajuga reptans has established a quantifiable presence of this bioactive compound.
Table 1: this compound Content in Ajuga reptans
| Species | Plant Part | Extraction Method | Analytical Method | This compound Content (% w/w of dried extract) | Reference |
| Ajuga reptans | Aerial parts | Not specified | HPLC-DAD | 2.8 ± 0.4 | [1] |
Table 2: Polyphenolic Content in Various Ajuga Species (Note: this compound not specifically quantified)
| Species | Plant Part | Compound | Analytical Method | Content (µg/g dry weight) | Reference |
| Ajuga genevensis | Aerial parts | Luteolin | HPLC/UV/MS | Not specified | [2] |
| Ajuga genevensis | Aerial parts | Apigenin | HPLC/UV/MS | Not specified | [2] |
| Ajuga chamaepitys | Aerial parts | Caffeic Acid | UHPLC-HRMS/MS | 3253.8 µg/g extract | [3] |
| Ajuga chamaepitys | Aerial parts | Kaempferol | UHPLC-HRMS/MS | 3041.5 µg/g extract | [3] |
| Ajuga bracteosa | Aerial parts | Kaempferol | HPLC | 78.6 - 101.26 µg/mg | [4] |
| Ajuga bracteosa | Aerial parts | Ferulic Acid | HPLC | 75.55 µg/mg | [4] |
Experimental Protocols
Extraction and Isolation of this compound from Ajuga reptans
A common method for the extraction and isolation of this compound involves the following steps[1]:
-
Extraction : The plant material (e.g., dried and powdered aerial parts) is extracted with a suitable solvent, such as methanol (B129727) or ethanol.
-
Fractionation : The crude extract is then subjected to fractionation using techniques like solvent-solvent partitioning or column chromatography to separate compounds based on their polarity.
-
Purification : Final purification of this compound is typically achieved through repeated column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative high-performance liquid chromatography (HPLC)[1].
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound is crucial for standardizing extracts and ensuring consistent biological activity. A validated HPLC method is detailed below[1][5]:
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A gradient elution is typically used, consisting of two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small percentage of acid.
-
-
Gradient Program : A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over a period of 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Detection : this compound is monitored at its maximum UV absorbance, which is around 330 nm[1].
-
Quantification : A calibration curve is generated using a purified this compound standard at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Studies on this compound from Ajuga reptans have elucidated its mechanism of action in inflammatory models.
Anti-inflammatory Effects of this compound
In a rodent model of colitis, this compound from Ajuga reptans was shown to exert its anti-inflammatory effects by modulating several key signaling molecules[6]:
-
Reduction of Pro-inflammatory Cytokines : this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are key mediators of the inflammatory cascade.
-
Downregulation of Adhesion Molecules : The expression of intercellular adhesion molecule-1 (ICAM-1) and P-selectin, which are crucial for the recruitment of inflammatory cells to the site of inflammation, was suppressed by this compound treatment.
-
Inhibition of Matrix Metalloproteinases (MMPs) : this compound was also found to reduce the activity of MMP-2 and MMP-9, enzymes that are involved in tissue degradation during inflammation.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's anti-inflammatory mechanism of action.
References
- 1. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In silico Molecular Docking Approach to Identify Potential Antihypertensive Compounds from Ajuga integrifolia Buch.-Ham. Ex D. Don (Armagusa) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarse.com [ijarse.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical, In Vitro, In Vivo, and In Silico Research on the Extract of Ajuga chamaepitys (L.) Schreb - PMC [pmc.ncbi.nlm.nih.gov]
Teupolioside and Finasteride: A Comparative Analysis of 5-Alpha Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms and effects of teupolioside and the well-established pharmaceutical finasteride (B1672673) on the enzyme 5-alpha reductase. This critical enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), a key driver in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Executive Summary
Comparative Data on 5-Alpha Reductase Inhibition
The following table summarizes the available quantitative data for finasteride's inhibitory activity on 5-alpha reductase. At present, equivalent quantitative data for this compound is not available.
| Compound | Target Enzyme | Inhibition Type | IC50 Value | Source |
| Finasteride | 5-alpha reductase type II | Competitive | ~1-10 nM | [1] |
| 5-alpha reductase type I | Competitive | Higher IC50 than type II | [1] | |
| This compound | 5-alpha reductase (indirectly) | Coenzyme Depletion | Not Available | [2] |
Mechanisms of Action
Finasteride: Direct Competitive Inhibition
Finasteride acts as a mechanism-based inhibitor of 5-alpha reductase. It binds to the enzyme's active site, mimicking the substrate testosterone, and forms a stable, slowly dissociating complex. This competitive inhibition effectively blocks the conversion of testosterone to DHT.[3]
This compound: Indirect Inhibition via NADPH Depletion
Preliminary evidence suggests that this compound's effect on 5-alpha reductase is not through direct binding to the enzyme's active site. Instead, it is proposed to deplete the intracellular pool of NADPH, a crucial coenzyme for the reductase's function.[2] Without sufficient NADPH, the enzyme cannot efficiently catalyze the reduction of testosterone to DHT.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow for assessing 5-alpha reductase inhibition, the following diagrams are provided.
Caption: Mechanisms of 5-alpha reductase inhibition.
Caption: In vitro 5-alpha reductase inhibition assay workflow.
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay
A common method to assess the inhibitory potential of compounds on 5-alpha reductase involves an in vitro enzymatic assay using a source rich in the enzyme, such as rat liver or prostate microsomes.[4][5]
1. Enzyme Preparation:
-
Prostate or liver tissue from male Sprague-Dawley rats is homogenized in a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.5, containing 0.32 M sucrose, 1 mM dithiothreitol, and 50 µM NADPH).
-
The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cellular debris.
-
The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the 5-alpha reductase enzyme.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C.
2. Inhibition Assay:
-
The reaction is typically carried out in a 96-well plate.
-
A pre-incubation step involves mixing the enzyme preparation with the test compound (this compound or finasteride) at various concentrations for a defined period (e.g., 15 minutes at 37°C).[3]
-
The enzymatic reaction is initiated by adding the substrate, testosterone (e.g., 1-5 µM), and the coenzyme, NADPH (e.g., 100 µM).[3]
-
The reaction mixture is incubated for a specific duration (e.g., 30-60 minutes) at 37°C.[3]
-
The reaction is terminated by adding a solvent like acetonitrile.[3]
3. Quantification of Dihydrotestosterone (DHT):
-
The amount of DHT produced is quantified using a sensitive analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6]
-
The percentage of inhibition is calculated by comparing the amount of DHT produced in the presence of the test compound to that of a vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
Cell-Based Assay for Measuring DHT Levels
This method assesses the ability of a compound to inhibit 5-alpha reductase activity within a cellular context.
1. Cell Culture and Treatment:
-
Human prostate cells (e.g., LNCaP or DU145) are cultured in appropriate media.[6][7]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with testosterone to provide the substrate for 5-alpha reductase, along with various concentrations of the test compound (this compound or finasteride).[6]
2. Sample Collection and Steroid Extraction:
-
After a specified incubation period (e.g., 24-48 hours), the cell culture medium and/or the cells themselves are collected.[6]
-
Steroids, including testosterone and DHT, are extracted from the samples using an organic solvent.
3. DHT Quantification:
-
The concentration of DHT in the extracts is measured, typically by LC-MS/MS, to determine the extent of inhibition.[8]
Conclusion
Finasteride is a well-established, potent, and direct competitive inhibitor of 5-alpha reductase with a significant body of quantitative data supporting its efficacy. This compound presents an intriguing alternative with a potentially different, indirect mechanism of action involving the depletion of the essential coenzyme NADPH. While preliminary findings suggest a comparable anti-androgenic effect to finasteride, further research is critically needed to quantify the 5-alpha reductase inhibitory activity of this compound and to fully elucidate its mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for the future development of novel therapies for androgen-dependent conditions.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dihydrotestosterone synthesis in prostate cancer by combined frontdoor and backdoor pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Teupolioside's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Teupolioside, a phenylpropanoid glycoside derived from Ajuga reptans, has garnered significant attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of the existing research on this compound's anti-inflammatory effects, with a focus on the reproducibility of these findings in preclinical studies. We delve into the quantitative data from key experiments, detail the methodologies employed, and visualize the proposed signaling pathways to offer a comprehensive resource for the scientific community.
Quantitative Analysis of Anti-inflammatory Effects
The primary evidence for this compound's anti-inflammatory activity comes from a seminal study by Di Paola et al. (2009) in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. While the full quantitative data with statistical parameters are not publicly available in all publications, the study reports significant reductions in key inflammatory markers. The table below summarizes the observed effects at two different oral dosages.
| Inflammatory Marker | Model System | Treatment Group (this compound Dosage) | Observed Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | DNBS-induced colitis in rats | 0.2 mg/kg and 2 mg/kg (oral) | Significant reduction in colonic TNF-α levels compared to the DNBS-treated group.[1] | Di Paola et al., 2009 |
| IL-1β | DNBS-induced colitis in rats | 0.2 mg/kg and 2 mg/kg (oral) | Significant reduction in colonic IL-1β levels compared to the DNBS-treated group.[1] | Di Paola et al., 2009 |
| Neutrophil Infiltration | ||||
| Myeloperoxidase (MPO) Activity | DNBS-induced colitis in rats | 0.2 mg/kg and 2 mg/kg (oral) | Significant reduction in colonic MPO activity, indicating decreased neutrophil infiltration.[1] | Di Paola et al., 2009 |
| Adhesion Molecules | ||||
| ICAM-1 | DNBS-induced colitis in rats | 0.2 mg/kg and 2 mg/kg (oral) | Reduced up-regulation of Intercellular Adhesion Molecule-1.[1] | Di Paola et al., 2009 |
| P-selectin | DNBS-induced colitis in rats | 0.2 mg/kg and 2 mg/kg (oral) | Reduced expression of P-selectin.[1] | Di Paola et al., 2009 |
| Matrix Metalloproteinases | ||||
| proMMP-9 and -2 | DNBS-induced colitis in rats | 0.2 mg/kg and 2 mg/kg (oral) | Reduction in the activity of pro-Matrix Metalloproteinase-9 and -2.[1] | Di Paola et al., 2009 |
Experimental Protocols
To ensure the reproducibility of the findings, understanding the experimental methodologies is crucial. Below are detailed protocols for the key experiments cited.
DNBS-Induced Colitis in Rats
This model is widely used to mimic inflammatory bowel disease in humans.
-
Animal Model: Male Wistar rats.
-
Induction of Colitis: A single intracolonic administration of 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in ethanol. Ethanol serves to break the mucosal barrier, allowing DNBS to induce a transmural inflammation.
-
This compound Administration: this compound is administered orally, typically daily, at specified doses (e.g., 0.2 and 2 mg/kg) starting from the day of DNBS instillation.
-
Assessment: Animals are monitored for clinical signs of colitis (body weight loss, diarrhea, rectal bleeding). At the end of the experiment (e.g., 4 days post-DNBS), colonic tissue is collected for histological and biochemical analysis.
Measurement of Myeloperoxidase (MPO) Activity
MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a reliable indicator of neutrophil infiltration, a hallmark of inflammation.
-
Tissue Preparation: A section of the colon is homogenized in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to release MPO from the granules of neutrophils.
-
Assay Principle: The enzymatic activity of MPO is measured by its ability to catalyze the oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
-
Detection: The rate of color change is measured spectrophotometrically at a specific wavelength (e.g., 460 nm). MPO activity is expressed as units per gram of tissue.
Quantification of TNF-α and IL-1β
These pro-inflammatory cytokines are key mediators of the inflammatory cascade in colitis.
-
Tissue Preparation: Colonic tissue samples are homogenized in a lysis buffer containing protease inhibitors to prevent cytokine degradation.
-
Assay Principle: Enzyme-linked immunosorbent assay (ELISA) is used for quantification. This assay employs a pair of antibodies specific for the target cytokine (TNF-α or IL-1β). One antibody captures the cytokine, and the other, conjugated to an enzyme, is used for detection.
-
Detection: A substrate is added that is converted by the enzyme into a colored product. The intensity of the color, measured with a microplate reader, is proportional to the concentration of the cytokine in the sample.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of phenylpropanoid glycosides, including this compound, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds.
While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, it is hypothesized to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.
References
Cross-Validation of Analytical Methods for Teupolioside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Teupolioside, a phenylpropanoid glycoside with notable biological activities. The cross-validation of these methods is crucial for ensuring data integrity, regulatory compliance, and successful method transfer between laboratories. This document summarizes quantitative performance data, details experimental protocols, and visualizes key workflows to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Quantitative Performance Data
| Analytical Method | Validation Parameter | Typical Performance Values |
| HPLC-DAD | Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | |
| Precision (RSD%) | < 2% | |
| Accuracy (Recovery %) | 95 - 105% | |
| UHPLC-MS/MS | Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.001 - 0.1 ng/mL | |
| Limit of Quantification (LOQ) | 0.003 - 0.3 ng/mL | |
| Precision (RSD%) | < 5% | |
| Accuracy (Recovery %) | 90 - 110% | |
| HPTLC-Densitometry | Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 10 - 100 ng/band | |
| Limit of Quantification (LOQ) | 30 - 300 ng/band | |
| Precision (RSD%) | < 3% | |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are generalized experimental protocols for HPLC, UHPLC, and HPTLC analysis of phenylpropanoid glycosides like this compound, based on common practices in the field.
High-Performance Liquid Chromatography (HPLC-DAD)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program is optimized to achieve good resolution between this compound and other components in the sample matrix.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.
-
Injection Volume: 10-20 µL.
-
Detection: The DAD is set to monitor at the maximum absorption wavelength of this compound, which is typically around 330 nm.
Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Stationary Phase: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) to handle the higher pressures and achieve faster separations.
-
Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile or methanol (B129727) is used, but with a steeper gradient profile to accommodate the shorter run times.
-
Flow Rate: A higher flow rate, for example, 0.3-0.5 mL/min, is common.
-
Column Temperature: Often elevated (e.g., 40°C) to reduce viscosity and improve peak shape.
-
Injection Volume: A smaller volume, typically 1-5 µL.
-
Detection: The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
-
Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Samples and standards are applied as narrow bands using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents is used for development. For a compound like this compound, a mobile phase such as ethyl acetate:formic acid:water in appropriate ratios would be a good starting point for optimization.
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.
-
Detection and Quantification: After drying, the plate is scanned with a densitometer at the wavelength of maximum absorbance for this compound (around 330 nm).
Visualizing Analytical Methodologies
Diagrams illustrating workflows and logical relationships can significantly enhance the understanding of complex analytical processes.
A flowchart illustrating the cross-validation workflow between two analytical methods.
A diagram showing the relationship between key analytical method validation parameters.
Safety Operating Guide
Prudent Disposal of Teupolioside: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Teupolioside
Hazard Identification and Safety Summary
Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste handling should be performed in a well-ventilated area or a chemical fume hood.
While comprehensive toxicity data for this compound is not widely published, it is prudent to handle it as a compound with unknown toxicity. Phenylpropanoid glycosides as a class are biologically active, which necessitates careful handling to avoid unnecessary exposure.[2]
Data on this compound
The following table summarizes the available physical and chemical data for this compound. The absence of comprehensive hazard data underscores the need for cautious disposal practices.
| Property | Value | Source |
| Chemical Formula | C₃₅H₄₆O₂₀ | [3] |
| Molecular Weight | 786.73 g/mol | [3] |
| Physical Form | Solid | |
| CAS Number | 143617-02-1 | [3] |
| Toxicity Data | Not readily available. Handle as a potentially hazardous substance. | General Precaution |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and professional disposal.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step for safe and compliant disposal. Never mix this compound waste with general laboratory trash.
-
Solid Waste:
-
Place unused or expired pure this compound, and any contaminated solid materials (e.g., gloves, weighing paper, absorbent pads from spill cleanups) into a designated, leak-proof hazardous waste container.[4]
-
-
Liquid Waste:
-
Organic Solvents: If this compound is dissolved in an organic solvent (e.g., methanol, DMSO), collect the waste in a container designated for "Halogenated" or "Non-Halogenated" organic solvent waste, as appropriate. Do not mix these two types of solvent waste.[5]
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not pour aqueous solutions containing this compound down the drain, as this is prohibited for most chemical wastes to protect wastewater systems.[6]
-
-
Contaminated Sharps:
-
Any sharps, such as needles, pipette tips, or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[7]
-
-
Empty Containers:
-
Original containers of pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]
-
Step 2: Waste Containment and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Container Selection: Use only containers that are compatible with the chemical waste they hold and have secure, screw-on caps.[4] Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Labeling: As soon as you begin collecting waste in a container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) office.[3] The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture.[3] Do not use abbreviations or chemical formulas.[3]
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name and contact information of the principal investigator or lab manager.[3]
-
The specific laboratory room number.[3]
-
Step 3: Storage and Disposal
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be secure and away from general traffic. Ensure secondary containment (such as a larger, chemically resistant tray) is used to capture any potential leaks.[4] Keep waste containers closed at all times except when adding waste.[4]
-
Professional Disposal: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[3][9] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3] Follow all institutional, local, state, and federal regulations for chemical waste disposal.
Generalized Experimental Protocol for Waste Collection
This protocol outlines the standard procedure for collecting and preparing this compound waste for disposal.
-
Prepare the Waste Container:
-
Select a clean, appropriate-sized waste container made of a compatible material (e.g., polyethylene).
-
Ensure the container has a secure, leak-proof screw-top cap.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Initial Labeling:
-
Fill in the generator's name, contact information, and location on the label.
-
Write the start date of waste accumulation.
-
-
Waste Accumulation:
-
For liquid waste, use a funnel to carefully pour the this compound solution into the container.
-
For solid waste, carefully place the contaminated items into the designated solids container.
-
Update the container's contents list on the hazardous waste label each time waste is added, specifying the chemical names and estimating the quantities.
-
-
Finalizing for Pickup:
-
Once the container is full (do not overfill, leave at least 10% headspace for liquids) or the experiment is complete, securely fasten the cap.
-
Wipe down the exterior of the container to remove any contamination.
-
Complete the hazardous waste label with the final volume/mass percentages.
-
Move the sealed and fully labeled container to your laboratory's designated waste pickup area.
-
Submit a chemical waste collection request to your EHS department as per institutional procedures.[7]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
References
- 1. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C35H46O20 | CID 16062094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abres.it [abres.it]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 143617-02-1 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
